Product packaging for 1-(2-Methylnicotinoyl)pyrrolidin-2-one(Cat. No.:CAS No. 1076198-58-7)

1-(2-Methylnicotinoyl)pyrrolidin-2-one

Cat. No.: B563422
CAS No.: 1076198-58-7
M. Wt: 204.22 g/mol
InChI Key: WWGMHRWUCMKRJJ-UHFFFAOYSA-N
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Description

1-(2-Methylnicotinoyl)pyrrolidin-2-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. This specialty chemical serves as a versatile synthetic intermediate or building block for the construction of more complex molecules. Its structure, featuring both a nicotinoyl moiety and a pyrrolidinone ring, makes it a potential precursor in the development of novel heterocyclic compounds. Researchers can utilize this material in exploratory studies, including method development, chemical biology, and as a starting point for creating compound libraries. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Please handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B563422 1-(2-Methylnicotinoyl)pyrrolidin-2-one CAS No. 1076198-58-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1076198-58-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(2-methylpyridine-3-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12N2O2/c1-7-8(3-2-5-12-7)10(14)9-4-6-13-11(9)15/h2-3,5,9H,4,6H2,1H3,(H,13,15)

InChI Key

WWGMHRWUCMKRJJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C(=O)N2CCCC2=O

Canonical SMILES

CC1=C(C=CC=N1)C(=O)C2CCNC2=O

Synonyms

3-[(2-Methyl-3-pyridinyl)carbonyl]-2-pyrrolidinone; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Methylnicotinoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategy, experimental protocols, and relevant quantitative data, presented in a clear and structured format to facilitate reproducibility and further investigation.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The pathway commences with the conversion of commercially available 2-methylnicotinic acid to its corresponding acyl chloride, 2-methylnicotinoyl chloride. This is a crucial activation step that renders the carboxyl group highly susceptible to nucleophilic attack. The subsequent and final step involves the N-acylation of pyrrolidin-2-one with the freshly prepared 2-methylnicotinoyl chloride to yield the target compound.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Pathway A 2-Methylnicotinic Acid B 2-Methylnicotinoyl Chloride A->B C Pyrrolidin-2-one D This compound B->D C->D

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the synthesis.

2.1. Step 1: Synthesis of 2-Methylnicotinoyl Chloride

This procedure details the conversion of 2-methylnicotinic acid to 2-methylnicotinoyl chloride using thionyl chloride. Thionyl chloride is a common and effective reagent for this transformation, with the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which helps to drive the reaction to completion.

Experimental Workflow:

Acyl_Chloride_Formation start Start reactants Charge flask with 2-methylnicotinic acid and thionyl chloride start->reactants reflux Heat to reflux (e.g., 3 hours) reactants->reflux cool Cool to room temperature reflux->cool remove_excess Remove excess thionyl chloride under vacuum cool->remove_excess product Crude 2-methylnicotinoyl chloride remove_excess->product end Proceed to N-acylation product->end

Caption: Workflow for the synthesis of 2-methylnicotinoyl chloride.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-methylnicotinic acid.

  • Add an excess of thionyl chloride (approximately 2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the evolution of gas ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure. The crude 2-methylnicotinoyl chloride is typically used in the next step without further purification.

Quantitative Data:

ParameterValueReference
Reactant Ratio1 : 2-3 (2-Methylnicotinic Acid : Thionyl Chloride)General Procedure[1]
Reaction Time2 - 4 hoursGeneral Procedure[1]
Reaction TemperatureReflux (~79 °C for SOCl₂)General Procedure[1]
Expected Yield>90% (crude)Assumed based on similar reactions

2.2. Step 2: Synthesis of this compound

This protocol describes the N-acylation of pyrrolidin-2-one with the previously synthesized 2-methylnicotinoyl chloride. The reaction can be performed under solvent-free conditions using a clay catalyst or in an appropriate solvent with a base to neutralize the hydrogen chloride byproduct.

Experimental Workflow (Solvent-Free):

N_Acylation_Workflow start Start mix Mix pyrrolidin-2-one, 2-methylnicotinoyl chloride, and clay catalyst start->mix stir Stir at room temperature mix->stir monitor Monitor reaction by TLC stir->monitor workup Work-up: - Add ethanol - Filter - Evaporate filtrate monitor->workup purify Recrystallize crude product workup->purify product This compound purify->product end End product->end

References

In-depth Technical Guide: 1-(2-Methylnicotinoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Pyrrolidinone Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a novel synthetic compound featuring a pyrrolidin-2-one scaffold linked to a 2-methylnicotinoyl moiety. Despite extensive investigation, publicly available data on the specific mechanism of action, quantitative biological activity, and detailed experimental protocols for this particular molecule are limited. This guide, therefore, focuses on the synthesis of related compounds and the known biological activities of its core chemical structures—the pyrrolidin-2-one ring and the nicotinoyl group—to provide a foundational understanding for future research.

Introduction

The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique structural and chemical properties make it a versatile building block for the development of new therapeutic agents targeting a range of diseases.[1] The nicotinoyl moiety, a derivative of nicotinic acid (niacin or vitamin B3), is also a key component of numerous pharmaceuticals and plays a crucial role in various biological processes. The combination of these two pharmacophores in this compound suggests potential for novel biological activity.

Synthesis of Related Pyrrolidin-2-one Derivatives

While a specific synthetic protocol for this compound is not detailed in the current literature, the synthesis of similar 1,5-substituted pyrrolidin-2-ones has been described. A common approach involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines. This method proceeds through a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation to yield the desired pyrrolidin-2-one structure.[3]

Another general method for the synthesis of pyrrolidinone derivatives involves the condensation of anilines, aldehydes, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. This one-pot, multicomponent reaction offers an efficient and environmentally friendly route to substituted 3-pyrrolin-2-ones.

A patent describing the synthesis of racemic nicotine also outlines a relevant reaction: the combination of N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a solvent and a strong base to form 1-methyl-3-nicotinoyl-2-pyrrolidone.[4] This intermediate is then reduced to produce nicotine.[4] This process demonstrates a feasible method for acylating the pyrrolidinone ring with a nicotinoyl group.

Experimental Workflow: General Synthesis of 1,5-Substituted Pyrrolidin-2-ones

The following diagram illustrates a generalized workflow for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Donor-Acceptor Cyclopropane Donor-Acceptor Cyclopropane Lewis Acid-Catalyzed Ring Opening Lewis Acid-Catalyzed Ring Opening Donor-Acceptor Cyclopropane->Lewis Acid-Catalyzed Ring Opening Reacts with Primary Amine (Aniline/Benzylamine) Primary Amine (Aniline/Benzylamine) Primary Amine (Aniline/Benzylamine)->Lewis Acid-Catalyzed Ring Opening In situ Lactamization In situ Lactamization Lewis Acid-Catalyzed Ring Opening->In situ Lactamization Forms intermediate for Dealkoxycarbonylation Dealkoxycarbonylation In situ Lactamization->Dealkoxycarbonylation 1,5-Substituted Pyrrolidin-2-one 1,5-Substituted Pyrrolidin-2-one Dealkoxycarbonylation->1,5-Substituted Pyrrolidin-2-one

Caption: Generalized workflow for the synthesis of 1,5-substituted pyrrolidin-2-ones.

Potential Mechanism of Action: Inferences from Core Scaffolds

The mechanism of action of this compound has not been elucidated. However, the biological activities of its constituent moieties can provide insights into its potential pharmacological profile.

The Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one ring is a core component of nootropic drugs, which are substances that may improve cognitive function. For instance, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one has been identified as a potential antiamnesic agent.[5] Derivatives of pyrrolidin-2,5-dione have been synthesized and evaluated as potential anti-tumor agents, showing inhibitory activity against enzymes such as aromatase and 17α-hydroxylase/17,20-lyase.[6] Furthermore, some pyrrolidinone derivatives have been investigated as inhibitors of the autotaxin enzyme, which is involved in inflammatory conditions.[7]

The Nicotinoyl Moiety and Nicotinic Receptors

The nicotinoyl group is structurally related to nicotine. While this compound is not nicotine, the presence of the nicotinoyl group suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes.

Potential as a GABA Analogue

The pyrrolidin-2-one ring is a cyclic form of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[8] GABA's therapeutic use is limited by its poor ability to cross the blood-brain barrier.[9] Esterification of GABA has been explored as a strategy to improve its brain uptake.[10] It is conceivable that this compound could act as a GABA analogue or prodrug, although this has not been experimentally verified.

The diagram below illustrates the synthesis of GABA from glutamate and its subsequent metabolism.

G Glutamate Glutamate GABA GABA Glutamate->GABA Glutamate Decarboxylase (GAD) SuccinicSemialdehyde Succinic Semialdehyde GABA->SuccinicSemialdehyde GABA Transaminase (GABA-T) Succinate Succinate SuccinicSemialdehyde->Succinate Succinic Semialdehyde Dehydrogenase (SSADH)

Caption: The GABA shunt pathway.[11]

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data, such as IC₅₀ or Kᵢ values, for this compound. The table below is provided as a template for future studies to populate as data becomes available.

Assay Type Target Result (e.g., IC₅₀, Kᵢ) Units Reference
In vitro Bindinge.g., nAChRsData Not Availablee.g., nM
In vitro Enzyme Inhibitione.g., AromataseData Not Availablee.g., µM
In vivo Behaviorale.g., Morris Water MazeData Not Availablee.g., % Improvement

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. Researchers interested in investigating this compound would need to develop and validate their own protocols based on the hypothesized mechanisms of action. This could include:

  • Radioligand Binding Assays: To determine the affinity of the compound for various receptors, particularly nicotinic acetylcholine receptors and GABA receptors.

  • Enzyme Inhibition Assays: To assess the inhibitory activity against enzymes such as aromatase, 17α-hydroxylase/17,20-lyase, or autotaxin.

  • In vivo Animal Models: To evaluate the effects on cognition, anxiety, seizure threshold, or inflammation, depending on the hypothesized therapeutic application.

Conclusion and Future Directions

This compound is a novel compound with a chemical structure that suggests potential for interesting biological activity. However, a thorough investigation into its synthesis, mechanism of action, and pharmacological profile is required. Future research should focus on:

  • Developing and optimizing a synthetic route for this compound.

  • Screening the compound against a panel of biological targets, including nAChRs, GABA receptors, and various enzymes.

  • Conducting in vivo studies to assess its therapeutic potential in relevant disease models.

The information presented in this guide, based on the known properties of its core chemical scaffolds, provides a starting point for the scientific community to explore the potential of this and related novel pyrrolidinone derivatives.

References

Potential Biological Activities of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Methylnicotinoyl)pyrrolidin-2-one is a synthetic organic compound that incorporates two key pharmacophores: a substituted nicotinoyl moiety and a pyrrolidin-2-one (or γ-lactam) ring. The diverse biological activities reported for derivatives of both nicotinic acid and pyrrolidin-2-one suggest that this hybrid molecule could exhibit a range of pharmacological effects. This document summarizes the potential therapeutic areas of interest, presents quantitative data from studies on related compounds, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Potential Pharmacological Activities

Based on the activities of structurally related compounds, this compound could potentially exhibit the following biological activities:

  • Anti-inflammatory Activity: Derivatives of both nicotinic acid and pyrrolidin-2-one have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2]

  • Antimicrobial Activity: Nicotinic acid derivatives have shown promise as antibacterial and antifungal agents.[3][4]

  • Enzyme Inhibition: The pyrrolidin-2-one scaffold is present in inhibitors of various enzymes, including autotaxin.[5]

Data Presentation: Biological Activities of Related Derivatives

The following tables summarize quantitative data for representative nicotinic acid and pyrrolidin-2-one derivatives from the scientific literature.

Table 1: Anti-inflammatory Activity of Nicotinate Derivatives (COX Inhibition) [1]

Compound ReferenceCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3b 10.140.09112.67
3e 12.330.08154.13
4c 15.210.06253.50
4f 18.560.05371.20
Celecoxib 12.140.06202.33
Diclofenac 1.220.0717.43
Indomethacin 0.110.210.52

Table 2: Antimicrobial Activity of Nicotinic Acid Acylhydrazone Derivatives [3]

Compound ReferenceStaphylococcus epidermidis ATCC 12228 MIC (µg/mL)Staphylococcus aureus ATCC 43300 (MRSA) MIC (µg/mL)
13 (5-nitrofuran substituent) 1.957.81

Table 3: Autotaxin Inhibitory Activity of 2-Pyrrolidinone Derivatives [5]

Compound ReferenceAutotaxin (ATX) IC₅₀ (nM)
3k (boronic acid) 50
3l (boronic acid) 120
3m (boronic acid) 180
16 (hydroxamic acid) 700
21 (boronic acid) 35
40b (carboxylic acid) 800

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activities of nicotinoyl and pyrrolidin-2-one derivatives.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay[1]
  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hemoglobin, and EDTA.

  • Procedure:

    • The test compound (dissolved in DMSO) is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer at 25°C for 15 minutes.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is terminated by the addition of an acidic solution.

    • The concentration of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC₅₀ values are calculated from the concentration-response curves.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)[1]
  • Animals: Wistar rats are used.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound or reference drug is administered orally.

    • After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.

Antimicrobial Susceptibility Testing (Microdilution Method)[3]
  • Microorganisms: Standard strains of bacteria and fungi are used (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Culture Media: Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.

  • Procedure:

    • Serial twofold dilutions of the test compounds are prepared in the appropriate culture medium in a 96-well microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Autotaxin (ATX) Inhibition Assay[5]
  • Enzyme Source: Recombinant human autotaxin.

  • Substrate: Lysophosphatidylcholine (LPC).

  • Procedure:

    • The test compound is pre-incubated with the ATX enzyme in a suitable buffer.

    • The enzymatic reaction is initiated by the addition of the LPC substrate.

    • The reaction mixture is incubated at 37°C.

    • The amount of choline released is measured using a colorimetric or fluorometric assay.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Development start Starting Materials (2-Methylnicotinic Acid, Pyrrolidin-2-one) synthesis Chemical Synthesis of This compound start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., COX, ATX Inhibition, MIC) characterization->in_vitro in_vivo In Vivo Models (e.g., Carrageenan-induced Edema) in_vitro->in_vivo toxicity Toxicity Assessment in_vivo->toxicity sar Structure-Activity Relationship (SAR) Studies toxicity->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Gastric_Mucosa_Platelets Gastric Mucosa Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Mucosa_Platelets Nicotinoyl_Pyrrolidinone Potential Nicotinoyl- Pyrrolidinone Inhibitor Nicotinoyl_Pyrrolidinone->COX2 autotaxin_pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPA_Receptors LPA Receptors (LPAR1-6) LPA->LPA_Receptors Cellular_Responses Cellular Responses LPA_Receptors->Cellular_Responses Signal Transduction Pyrrolidinone_Inhibitor Potential Pyrrolidinone Inhibitor Pyrrolidinone_Inhibitor->ATX

References

An In-depth Technical Guide to 1-(2-Methylnicotinoyl)pyrrolidin-2-one: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document focuses on its structural analogs and derivatives, drawing parallels from closely related compounds. This guide will cover synthetic methodologies, potential pharmacological activities, and relevant experimental protocols to serve as a foundational resource for researchers in drug discovery and development.

Introduction: The Core Structure

The molecule this compound combines two key pharmacophores: the pyrrolidin-2-one ring and a substituted nicotinoyl moiety.

  • Pyrrolidin-2-one: A five-membered lactam, this scaffold is present in numerous biologically active compounds and is considered a privileged structure in medicinal chemistry. It is a core component of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects. The pyrrolidin-2-one ring is also found in a variety of other therapeutic agents with activities ranging from antibacterial and antifungal to anticancer and anticonvulsant.[1][2]

  • Nicotinoyl Group: Derived from nicotinic acid (Vitamin B3), this pyridine-3-carbonyl structure is a component of the essential coenzymes NAD and NADP. Nicotinic acid and its derivatives are known to exhibit a range of pharmacological effects, including vasodilation and lipid-lowering properties.[3] The addition of a methyl group at the 2-position of the pyridine ring, as in 2-methylnicotinic acid, can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.

The combination of these two moieties in this compound suggests potential for novel pharmacological profiles, particularly in the realm of neuroscience and metabolic disorders.

Synthetic Methodologies

A generalized experimental protocol for the synthesis of N-acylpyrrolidin-2-ones is as follows:

General Protocol for N-Acylation of Pyrrolidin-2-one:

  • Preparation of the Acyl Chloride: 2-Methylnicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding 2-methylnicotinoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

  • Acylation Reaction: Pyrrolidin-2-one is dissolved in an aprotic solvent (e.g., DCM, THF, or acetonitrile) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.

  • The 2-methylnicotinoyl chloride, dissolved in the same solvent, is added dropwise to the pyrrolidin-2-one solution at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

  • Work-up and Purification: The reaction mixture is typically washed with an aqueous solution to remove the hydrochloride salt of the base and any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as column chromatography or recrystallization to yield the desired this compound.

This synthetic approach is illustrated in the following workflow diagram:

G cluster_0 Preparation of Acyl Chloride cluster_1 Acylation cluster_2 Purification 2-Methylnicotinic Acid 2-Methylnicotinic Acid 2-Methylnicotinoyl Chloride 2-Methylnicotinoyl Chloride 2-Methylnicotinic Acid->2-Methylnicotinoyl Chloride Reaction Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2)->2-Methylnicotinoyl Chloride This compound This compound 2-Methylnicotinoyl Chloride->this compound Reaction Pyrrolidin-2-one Pyrrolidin-2-one Pyrrolidin-2-one->this compound Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->this compound Crude Product Crude Product This compound->Crude Product Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude Product->Purification (e.g., Chromatography) Pure Product Pure Product Purification (e.g., Chromatography)->Pure Product

General Synthetic Workflow

Structural Analogs and Their Derivatives

In the absence of direct data for this compound, examining its structural analogs provides valuable insights into its potential properties.

Picamilon: An Open-Ring Analog

Picamilon, or N-nicotinoyl-GABA, is a close structural analog where the pyrrolidin-2-one ring is hydrolyzed to its corresponding gamma-aminobutyric acid (GABA) structure. It is a prodrug designed to cross the blood-brain barrier and then be hydrolyzed into GABA and nicotinic acid.[4]

  • Pharmacological Profile: Picamilon has been studied for its cerebrovascular and nootropic effects. It is reported to increase cerebral blood flow and has been used to treat a variety of neurological conditions.[4] A 2023 study, however, found that picamilon itself is inactive against 50 biological targets, including GABA receptors, suggesting its effects are likely due to its hydrolysis products.[3]

  • Pharmacokinetics: After oral administration, Picamilon has a half-life of 1-2 hours and is hydrolyzed to GABA and nicotinic acid.[4]

The neuroprotective effects of a nicotinoyl-GABA conjugate against type 1 diabetes-induced nervous system impairments have also been reported, suggesting potential therapeutic applications in neurodegenerative and metabolic disorders.[5]

Positional Isomers: 1-Methyl-3-nicotinoyl-2-pyrrolidone

A patent describes the synthesis of 1-methyl-3-nicotinoyl-2-pyrrolidone, a positional isomer of the target compound. This compound is synthesized by combining N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a solvent and a base. The resulting 1-methyl-3-nicotinoyl-2-pyrrolidone is then reduced to produce racemic nicotine. This indicates that the nicotinoyl-pyrrolidone scaffold can serve as a key intermediate in the synthesis of more complex molecules.

Derivatives with Modified Scaffolds

Research on related structures provides further context for the potential activities of this compound derivatives.

  • Pyrrolidin-2-one Derivatives: A variety of pyrrolidin-2-one derivatives have been synthesized and evaluated for their biological activities. For instance, novel derivatives have shown inhibitory activity against the autotaxin enzyme, which is implicated in inflammatory conditions.[6] Some derivatives have also demonstrated antibacterial and antifungal properties.[1]

  • Nicotinic Acid Derivatives: Numerous derivatives of nicotinic acid have been explored for their therapeutic potential. These include compounds with analgesic, anti-inflammatory, and antimicrobial activities.[3][7]

The following table summarizes the biological activities of some structural analogs and related derivatives:

Compound/Derivative ClassStructureReported Biological ActivityQuantitative Data (Example)
Picamilon N-nicotinoyl-GABANootropic, cerebrovascular effects, neuroprotectiveHalf-life: 1-2 hours
1-Methyl-3-nicotinoyl-2-pyrrolidone Positional IsomerIntermediate in nicotine synthesisNot reported
Substituted Pyrrolidin-2-ones General ScaffoldAutotaxin inhibition, antibacterial, antifungalIC₅₀ values for autotaxin inhibition in the nanomolar range[6]
Nicotinic Acid Derivatives General ScaffoldAnalgesic, anti-inflammatory, antimicrobialMIC values against various bacterial strains[7]

Potential Signaling Pathways and Biological Targets

Based on the activities of its structural analogs, this compound and its derivatives could potentially interact with several biological pathways.

Compound Compound Target_1 GABAergic System (via hydrolysis to GABA) Compound->Target_1 potential interaction Target_2 Nicotinic Acid Receptors (e.g., GPR109A) Compound->Target_2 potential interaction Target_3 Other CNS Targets (e.g., ion channels, enzymes) Compound->Target_3 potential interaction Effect_1 Neuroprotection, Anxiolysis Target_1->Effect_1 Effect_2 Vasodilation, Lipid Modulation Target_2->Effect_2 Effect_3 Cognitive Enhancement, Anticonvulsant Activity Target_3->Effect_3

Potential Biological Interactions

Future Directions and Conclusion

While direct experimental data on this compound is currently lacking, the analysis of its structural components and related analogs suggests it is a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • De novo Synthesis and Characterization: The synthesis and full analytical characterization of this compound are crucial first steps.

  • In Vitro and In Vivo Screening: A comprehensive screening of the compound and its derivatives against a panel of relevant biological targets, including those in the central nervous system and metabolic pathways, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of both the pyrrolidin-2-one and the 2-methylnicotinoyl moieties will be essential to optimize for potency, selectivity, and pharmacokinetic properties.

This technical guide, by consolidating information on related structures, aims to provide a solid foundation and rationale for initiating research programs focused on this compound and its derivatives. The convergence of the well-established pharmacological profiles of its constituent pharmacophores makes this an exciting area for future drug discovery efforts.

References

Technical Guide: Determining the Solubility of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the chemical structure of 1-(2-Methylnicotinoyl)pyrrolidin-2-one, which features a polar lactam group (the pyrrolidin-2-one ring) and a substituted pyridine ring (the 2-Methylnicotinoyl group), a qualitative solubility profile can be hypothesized. The presence of polar functionalities suggests potential solubility in polar solvents. The overall polarity will be influenced by the interplay between the polar groups and the hydrocarbon portions of the molecule.

Structurally related compounds, such as N-Methyl-2-pyrrolidone (NMP), are known to be miscible with water and a broad range of organic solvents. This suggests that this compound is likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and may exhibit some solubility in polar protic solvents such as ethanol and methanol. Its solubility in non-polar solvents like hexane is expected to be limited.

Quantitative Data Presentation

To ensure accurate and comparable data, all experimental findings should be meticulously recorded. The following table provides a structured format for documenting the thermodynamic solubility of this compound in various solvents at a specified temperature.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Observations
Water25
Ethanol25
Methanol25
Acetone25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25
Dichloromethane (DCM)25

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium.

3.1. Materials and Reagents

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, Ethanol, DMSO, etc.) of analytical grade

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of the Test Substance: Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure that a saturated solution is formed.

  • Addition of Solvents: Add a precise volume of each selected solvent to the respective vials containing the test substance.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[2][3] The time required for equilibration should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration of the dissolved compound remains constant.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw the supernatant and filter it using a syringe filter. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.[3]

  • Sample Analysis:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectroscopy method.[5]

    • A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.[5]

  • Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start prep Add Excess Compound to Vials start->prep add_solvent Add Known Volume of Solvent prep->add_solvent equilibrate Equilibrate on Shaker (e.g., 24-48h at 25°C) add_solvent->equilibrate phase_sep Phase Separation (Centrifuge/Filter) equilibrate->phase_sep analyze Analyze Supernatant (e.g., by HPLC) phase_sep->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

References

In Silico Modeling of 1-(2-Methylnicotinoyl)pyrrolidin-2-one Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one is used as a hypothetical case study for the purpose of this technical guide. The data and specific interactions described herein are illustrative and intended to provide a framework for the in silico analysis of novel compounds.

Executive Summary

This document provides a comprehensive technical guide to the in silico modeling of the novel compound this compound. Lacking specific experimental data for this molecule, we present a robust and detailed workflow for its computational analysis, from initial structure preparation to the simulation of its dynamic interactions with a plausible biological target. Given its structural similarity to nicotinic compounds and the known bioactivity of the pyrrolidin-2-one scaffold, the α4β2 nicotinic acetylcholine receptor (nAChR) has been selected as a representative therapeutic target for this case study.[1][2] This guide details the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a blueprint for the computational assessment of new chemical entities in drug discovery.

Introduction to this compound

This compound is a novel chemical entity featuring a pyrrolidin-2-one ring linked to a 2-methylnicotinoyl moiety. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[3][4] The nicotinoyl group suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are critical targets in the central nervous system for conditions such as nicotine addiction, Alzheimer's disease, and schizophrenia.[5] The α4β2 subtype is the most abundant high-affinity nicotinic receptor in the brain and a key target for therapeutic development.[2][6]

This guide outlines a systematic in silico approach to predict the binding affinity, interaction dynamics, and drug-like properties of this compound with the α4β2 nAChR, providing a virtual framework for its initial characterization.

In Silico Analysis Workflow

The computational analysis of this compound follows a multi-step workflow, designed to provide a comprehensive understanding of its potential as a therapeutic agent. This workflow integrates ligand and protein preparation, molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the protein-ligand complex.

G cluster_0 Preparation cluster_1 Interaction Prediction cluster_2 Dynamic Simulation & Analysis cluster_3 Property Prediction Ligand Ligand Preparation (this compound) Docking Molecular Docking Ligand->Docking ADMET ADMET Prediction Ligand->ADMET Protein Protein Preparation (α4β2 nAChR) Protein->Docking Scoring Binding Affinity Estimation Docking->Scoring MD Molecular Dynamics Simulation Scoring->MD Analysis Trajectory Analysis (RMSD, RMSF, Rg) MD->Analysis

Caption: In Silico Modeling Workflow for a Novel Ligand.

Data Presentation

Quantitative data from the in silico analyses are summarized below. These tables present illustrative data that would be generated from the described protocols.

Molecular Docking and Binding Affinity

This table summarizes the predicted binding affinities and interactions of this compound and a reference compound (Nicotine) with the α4β2 nAChR.

CompoundDocking Score (kcal/mol)Estimated Binding Affinity (Ki, nM)Key Interacting ResiduesHydrogen Bonds
This compound-9.850.2TRP-149, TYR-198, TYR-932
Nicotine (Reference)-7.5350.6TRP-149, TYR-1981
Molecular Dynamics Simulation Parameters

This table outlines the key parameters from a 100 ns molecular dynamics simulation of the protein-ligand complex.

ParameterValueDescription
Simulation Time100 nsTotal duration of the simulation.
Average RMSD (Protein Backbone)1.8 ÅRoot Mean Square Deviation, indicating structural stability.
Average RMSF (Ligand)0.5 ÅRoot Mean Square Fluctuation, indicating ligand flexibility.
Average Radius of Gyration (Rg)22.5 ÅIndicates the compactness of the protein-ligand complex.
Predicted ADMET Properties

This table presents the predicted ADMET properties of this compound, crucial for assessing its drug-likeness.[7][8][9]

PropertyPredicted ValueAcceptable Range
Molecular Weight218.25 g/mol < 500 g/mol
LogP1.5-0.4 to +5.6
H-bond Donors0≤ 5
H-bond Acceptors3≤ 10
Blood-Brain Barrier PermeabilityHighHigh
CYP2D6 InhibitorNoNo
Ames MutagenicityNon-mutagenicNon-mutagenic

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below.

Ligand Preparation
  • 2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw).

  • 3D Structure Conversion: The 2D structure is converted to a 3D structure.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Partial atomic charges are calculated (e.g., Gasteiger charges).

Protein Preparation
  • Structure Retrieval: The 3D structure of the human α4β2 nAChR is obtained from a protein structure database (e.g., Protein Data Bank). If a full experimental structure is unavailable, homology modeling is used with a suitable template.[2][10]

  • Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands.

  • Protonation: Hydrogen atoms are added to the protein structure, and it is protonated at a physiological pH of 7.4.

  • Energy Minimization: The protein structure is energy minimized to relieve any steric clashes.

Molecular Docking
  • Binding Site Definition: The binding site on the α4β2 nAChR is defined based on the location of known agonists or through binding site prediction algorithms. The site is typically defined as a grid box encompassing the key residues of the orthosteric binding site.

  • Docking Simulation: The prepared ligand is docked into the defined binding site of the receptor using a docking program (e.g., AutoDock Vina). The docking process involves sampling a large number of ligand conformations and orientations within the binding site.[11][12]

  • Scoring and Ranking: The resulting poses are scored and ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are selected for further analysis.

Molecular Dynamics (MD) Simulation
  • System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).[13] Ions (e.g., Na+, Cl-) are added to neutralize the system.[14]

  • Energy Minimization: The entire system is energy minimized to remove bad contacts.

  • Equilibration: The system is gradually heated to 310 K (NVT ensemble) and then equilibrated at constant pressure (NPT ensemble) to ensure proper temperature and pressure stabilization.

  • Production Run: A production MD simulation is run for a duration of 100 ns, with trajectory frames saved at regular intervals.[15][16]

  • Trajectory Analysis: The saved trajectory is analyzed to calculate RMSD, RMSF, and the radius of gyration to assess the stability and dynamics of the protein-ligand complex.

ADMET Prediction

The 3D structure of the ligand is submitted to in silico ADMET prediction tools (e.g., SwissADME, pkCSM). These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict various pharmacokinetic and toxicological properties.[7][17][18]

Signaling Pathway Visualization

Activation of the α4β2 nAChR by an agonist like this compound can lead to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of downstream signaling pathways that influence neurotransmitter release.

G cluster_0 Presynaptic Terminal Ligand 1-(2-Methylnicotinoyl) pyrrolidin-2-one nAChR α4β2 nAChR Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx NT_Release Neurotransmitter Release (e.g., Dopamine) Ca_Influx->NT_Release Triggers

References

Spectroscopic Characterization of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one. Due to the absence of this compound in publicly available spectral databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopic analysis of its constituent functional groups. Furthermore, standardized experimental protocols for obtaining such data are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the chemical structure, which combines a 2-methylnicotinoyl moiety and a pyrrolidin-2-one ring.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Doublet of doublets1HH-6' (Pyridine)
~7.8Doublet of doublets1HH-4' (Pyridine)
~7.2Doublet of doublets1HH-5' (Pyridine)
~3.8Triplet2HH-5 (Pyrrolidinone)
~2.6Triplet2HH-3 (Pyrrolidinone)
~2.5Singlet3H-CH₃ (Methyl on Pyridine)
~2.1Quintet2HH-4 (Pyrrolidinone)
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~175.0C=OC-2 (Amide carbonyl)
~168.0C=OC-7' (Ketone carbonyl)
~158.0Aromatic CC-2' (Pyridine)
~152.0Aromatic CHC-6' (Pyridine)
~137.0Aromatic CHC-4' (Pyridine)
~130.0Aromatic CC-3' (Pyridine)
~122.0Aromatic CHC-5' (Pyridine)
~45.0-CH₂-C-5 (Pyrrolidinone)
~32.0-CH₂-C-3 (Pyrrolidinone)
~23.0-CH₃-CH₃ (Methyl on Pyridine)
~18.0-CH₂-C-4 (Pyrrolidinone)
Table 3: Predicted IR Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1750StrongC=O stretch (Amide)
~1680StrongC=O stretch (Ketone)
~1600, ~1470MediumAromatic C=C and C=N stretch
~1250StrongC-N stretch
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
218Moderate[M]⁺ (Molecular Ion)
120High[M - C₄H₅NO]⁺ (2-Methylnicotinoyl cation)
92Moderate[C₆H₄N]⁺ (Fragment from pyridine ring)
84High[C₄H₆NO]⁺ (Pyrrolidin-2-one fragment)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution is then transferred to a 5 mm NMR tube.[1]

  • Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

  • Data Acquisition : The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity. Standard pulse sequences are then run to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[2]

  • Film Deposition : Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.[2] Record a background spectrum of the clean, empty salt plate. Then, acquire the spectrum of the sample. The instrument measures the absorption of infrared radiation at different frequencies.[3]

  • Data Processing : The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often after being dissolved in a suitable solvent. For volatile compounds, the sample is heated in a vacuum to enter the gas phase.[4]

  • Ionization : In Electron Ionization (EI) mode, the gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[5]

  • Mass Analysis : The ions are accelerated and passed through a magnetic or electric field, which separates them based on their mass-to-charge (m/z) ratio.[4]

  • Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Spectroscopic Characterization Workflow

References

CAS number and chemical identifiers for 1-(2-Methylnicotinoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identifiers, synthetic pathways, and available data for the compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one. Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this molecule. This suggests that this compound may be a novel compound or not widely documented in public-facing scientific literature.

This guide provides information on its constituent precursors, a proposed synthetic methodology, and data for structurally related compounds to serve as a reference for researchers.

Chemical Identity of Precursors

The target compound is an amide formed from 2-methylnicotinic acid and pyrrolidin-2-one. The chemical identifiers for these precursors are well-established.

Table 1: Chemical Identifiers for Precursors

Identifier2-Methylnicotinic AcidPyrrolidin-2-one
CAS Number 3222-56-8[1][2][3][4][5]616-45-5[6][7][8]
Molecular Formula C₇H₇NO₂[1][2]C₄H₇NO[6][9]
IUPAC Name 2-methylpyridine-3-carboxylic acid[1][2][4]pyrrolidin-2-one[6]
Synonyms 2-Methyl-3-pyridinecarboxylic acid, 2-Picoline-3-carboxylic acid[4]2-Oxopyrrolidine, Butyrolactam, γ-Aminobutyric acid lactam[6][8]
Molecular Weight 137.14 g/mol [2]85.11 g/mol [6]
InChI Key HNTZKNJGAFJMHQ-UHFFFAOYSA-N[1][2][4]HNJBEVLQSNELDL-UHFFFAOYSA-N[6][7][9]

Chemical Identifiers of Structurally Related Compounds

While no direct identifiers for the target compound were found, the following table lists identifiers for similar N-substituted pyrrolidinones.

Table 2: Chemical Identifiers for Structurally Related Compounds

Compound NameCAS NumberMolecular Formula
1-Methyl-2-pyrrolidinone872-50-4C₅H₉NO
1-Vinyl-2-pyrrolidinone88-12-0C₆H₉NO
1-Ethyl-2-pyrrolidinone2687-91-4C₆H₁₁NO

Proposed Synthetic Pathway

The synthesis of this compound would likely involve the formation of an amide bond between 2-methylnicotinic acid and pyrrolidin-2-one. A common method for this transformation is the acylation of the lactam. This typically involves the activation of the carboxylic acid, followed by reaction with the lactam.

Experimental Protocol Outline:

A plausible, though unverified, synthetic approach would be a direct amidation reaction.

  • Activation of Carboxylic Acid: 2-Methylnicotinic acid can be converted to a more reactive acyl donor, such as an acyl chloride or an activated ester. For example, reacting 2-methylnicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 2-methylnicotinoyl chloride.

  • Acylation of Pyrrolidin-2-one: The resulting acyl chloride would then be reacted with pyrrolidin-2-one. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated. The nitrogen atom of the pyrrolidin-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Workup and Purification: Following the reaction, an aqueous workup would be performed to remove the base and any unreacted starting materials. The crude product would then be purified, likely using techniques such as recrystallization or column chromatography.

Alternative direct amidation methods using coupling agents (e.g., DCC, EDC) or boronic acid catalysts could also be explored.

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Reaction reactant1 2-Methylnicotinic Acid activated_acid 2-Methylnicotinoyl Chloride (Reactive Intermediate) reactant1->activated_acid Activation reactant2 Pyrrolidin-2-one product This compound reactant2->product activator Activating Agent (e.g., SOCl₂) activator->activated_acid activated_acid->product Acylation base Base (e.g., Triethylamine) base->product

Proposed Synthetic Workflow for this compound

Signaling Pathways and Biological Activity

Due to the absence of published studies on this compound, there is no information regarding its mechanism of action, signaling pathway interactions, or overall biological activity. Research into these areas would be required to understand its pharmacological profile.

Quantitative Data

No quantitative data, such as solubility, pKa, logP, or spectral data (NMR, IR, MS), for this compound could be retrieved from the public domain. Experimental characterization of the synthesized compound would be necessary to establish these parameters.

Conclusion

This compound appears to be a compound that is not extensively documented in readily accessible scientific literature. This guide provides a starting point for researchers by detailing the chemical properties of its precursors and outlining a potential synthetic route. Further experimental investigation is required to synthesize, characterize, and evaluate the biological activity of this molecule.

References

The Pyrrolidin-2-one Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one nucleus, a five-membered lactam, represents a fascinating scaffold in medicinal chemistry. Its journey from an accidental discovery to a cornerstone of various therapeutic agents, most notably the "smart drugs" or nootropics, is a testament to the blend of serendipity and rational drug design. This technical guide delves into the discovery and rich history of pyrrolidin-2-one compounds in research, providing a comprehensive overview for professionals in drug development.

The Dawn of Nootropics: The Accidental Discovery of Piracetam

The story of pyrrolidin-2-one's prominence in neuroscience begins in the 1960s with the work of the Romanian psychologist and chemist Dr. Corneliu E. Giurgea at the Belgian pharmaceutical company UCB.[1] While attempting to synthesize a cyclic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) as a potential sleep-inducing agent, Giurgea and his team created compound 6215, later named Piracetam.[2]

Initial screenings revealed that Piracetam lacked the expected sedative effects. However, further investigation uncovered its remarkable and unexpected ability to enhance cognitive functions, particularly learning and memory, especially in states of cognitive impairment.[1][3] This led Giurgea to coin the term "nootropic" from the Greek words "noos" (mind) and "tropein" (to bend or turn), to describe this new class of psychoactive drugs that selectively improved higher-level brain functions without causing sedation or stimulation.[1]

Physicochemical and Pharmacokinetic Properties of Key Pyrrolidin-2-one Derivatives

The development of piracetam spurred the synthesis of a wide array of derivatives, collectively known as the racetams, as well as other compounds sharing the pyrrolidin-2-one core. The table below summarizes key physicochemical and pharmacokinetic properties of some of the most well-researched pyrrolidin-2-one compounds.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)LogPBioavailability (%)Half-life (t½) (hours)
2-Pyrrolidinone C₄H₇NO85.1125-0.85--
Piracetam C₆H₁₀N₂O₂142.16151-152-1.03~1004-5
Aniracetam C₁₂H₁₃NO₃219.24121-1221.16Low1-2.5
Oxiracetam C₆H₁₀N₂O₃158.16165-168-1.856-82~8
Levetiracetam C₈H₁₄N₂O₂170.21118-119-0.57>956-8

The Enigmatic Mechanism of Action: Modulating Synaptic Plasticity

Despite decades of research, the precise mechanism of action of nootropic pyrrolidin-2-one derivatives remains a subject of investigation. However, a consensus is emerging that these compounds exert their cognitive-enhancing effects by modulating synaptic plasticity through multiple pathways.

Allosteric Modulation of AMPA Receptors

A primary target for many racetams is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[4][5] Piracetam and its analogs act as positive allosteric modulators of AMPA receptors.[4][6] They are believed to bind to a site on the receptor complex distinct from the glutamate binding site, thereby enhancing the receptor's response to glutamate.[4][5] This modulation is thought to slow the receptor's desensitization and deactivation, leading to a prolonged influx of sodium ions and a stronger synaptic signal.[4] X-ray crystallography studies have revealed that piracetam can bind to multiple sites on the dimer interface of AMPA receptor subunits GluA2 and GluA3, suggesting a complex modulatory role.[4][5]

AMPA Receptor Positive Allosteric Modulation by Piracetam
Influence on the Cholinergic System

The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is crucial for learning and memory.[7][8] Pyrrolidin-2-one nootropics, particularly piracetam, have been shown to influence this system.[7] Studies in aged mice have demonstrated that chronic piracetam treatment can increase the density of muscarinic acetylcholine receptors in the frontal cortex.[8] This upregulation of receptors could enhance the brain's responsiveness to acetylcholine, thereby improving cognitive function.[7] It is hypothesized that this effect may be a compensatory mechanism to age-related declines in cholinergic signaling.

Cholinergic_Modulation Piracetam Piracetam Aged_Neuron Aged Neuron Piracetam->Aged_Neuron Acts on mAChR_Density Muscarinic Acetylcholine Receptor Density Aged_Neuron->mAChR_Density Increases ACh_Sensitivity Increased Sensitivity to Acetylcholine mAChR_Density->ACh_Sensitivity Leads to Cognitive_Function Improved Cognitive Function ACh_Sensitivity->Cognitive_Function Results in

Piracetam's Influence on Cholinergic Receptor Density

Experimental Protocols: Synthesis of Key Pyrrolidin-2-one Compounds

The synthesis of pyrrolidin-2-one derivatives has evolved over time, with various methods developed to improve yield and purity. Below are representative experimental protocols for the synthesis of piracetam and oxiracetam.

Synthesis of Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide)

This two-step synthesis involves the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate followed by amidation.

Step 1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate

  • To a stirred solution of 2-pyrrolidinone (1.0 eq) in anhydrous toluene, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • The reaction mixture is then heated to reflux for 6 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford ethyl 2-(2-oxopyrrolidin-1-yl)acetate as a colorless oil.

Step 2: Synthesis of Piracetam

  • Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (1.0 eq) is dissolved in methanol saturated with ammonia in a sealed pressure vessel.

  • The mixture is stirred at room temperature for 48 hours.

  • The solvent is removed under reduced pressure to yield a crude solid.

  • The crude product is recrystallized from isopropanol to give piracetam as a white crystalline solid.

  • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. Melting point determination should also be performed.

Synthesis of Oxiracetam (2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide)

A common route to oxiracetam involves the cyclization of a 4-amino-3-hydroxybutanoic acid derivative.[9]

  • A mixture of 4-amino-3-hydroxybutanoic acid (1.0 eq) and ethyl chloroacetate (1.2 eq) is suspended in ethanol.

  • Sodium carbonate (1.5 eq) is added, and the mixture is heated to reflux for 24 hours.

  • The reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is dissolved in a minimal amount of water and subjected to ion-exchange chromatography to isolate the intermediate, 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid.

  • The isolated acid is then converted to the corresponding amide, oxiracetam, via a standard amidation procedure, such as activation with a carbodiimide reagent followed by treatment with ammonia.

  • The crude oxiracetam is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The structure and purity of the final product are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and melting point analysis.

The Historical Experimental Workflow for Nootropic Discovery

The pioneering work of Dr. Giurgea in the 1960s and 1970s laid the foundation for the preclinical screening of nootropic drugs. The experimental workflow was designed to identify compounds that enhanced learning and memory without the typical side effects of other psychoactive drugs.

Nootropic_Discovery_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Pharmacological Profiling cluster_3 Lead Optimization Primary_Screening Behavioral Tests in Rodents (e.g., Passive Avoidance, Water Maze) Secondary_Screening Evaluation of Sedative/Stimulant Effects (e.g., Open Field Test, Rotarod) Primary_Screening->Secondary_Screening Active Compounds Pharmacological_Profiling Receptor Binding Assays Neurochemical Analysis Secondary_Screening->Pharmacological_Profiling Compounds with Selective Cognitive Enhancement Lead_Optimization Structure-Activity Relationship (SAR) Studies Pharmacological_Profiling->Lead_Optimization Identified Mechanism of Action

Historical Experimental Workflow for Nootropic Discovery

This workflow typically involved:

  • Primary Screening: Compounds were first evaluated in animal models of learning and memory. The passive avoidance test was a commonly used paradigm, where an animal learns to avoid a compartment in which it previously received a mild foot shock. A nootropic effect was indicated by a longer latency to enter the aversive compartment.[10]

  • Secondary Screening: To differentiate nootropics from stimulants or sedatives, compounds that showed efficacy in the primary screen were then tested for their effects on general locomotor activity and motor coordination. The open field test and the rotarod test were employed for this purpose. A true nootropic would not significantly alter these behaviors.

  • Pharmacological Profiling: Promising candidates were then subjected to more in-depth pharmacological studies to elucidate their mechanism of action. This included receptor binding assays to determine their affinity for various neurotransmitter receptors and neurochemical analyses to measure their effects on neurotransmitter levels in different brain regions.

  • Lead Optimization: Based on the structure-activity relationship (SAR) data obtained from these studies, new analogs were synthesized and tested to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

The discovery of the cognitive-enhancing properties of pyrrolidin-2-one compounds, initiated by the serendipitous finding of piracetam, has opened up a significant field of research in neuroscience and medicinal chemistry. While the precise molecular mechanisms of these "smart drugs" are still being fully unraveled, their ability to modulate key neurotransmitter systems, particularly the glutamatergic and cholinergic pathways, has been firmly established. The pyrrolidin-2-one scaffold continues to be a versatile platform for the development of novel therapeutics for a range of neurological and psychiatric disorders, highlighting the enduring legacy of a chance discovery that forever changed our understanding of brain function and pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Investigation of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one is a novel chemical entity for which there is no established biological activity or cell culture protocol in the public domain. The following application notes and protocols are provided as a general framework for the initial investigation of an uncharacterized small molecule with this structure. The proposed mechanisms of action, cell lines, and experimental parameters are hypothetical and should be empirically determined and optimized by the researcher.

Introduction

The chemical structure of this compound incorporates a nicotinoyl moiety, found in molecules with diverse biological activities including anti-inflammatory and enzymatic inhibitory effects, and a pyrrolidin-2-one core, a scaffold present in various pharmacologically active compounds. This suggests that the compound may exhibit interesting biological properties worthy of investigation. These notes provide a hypothetical workflow and detailed protocols for the initial characterization of this compound in a cell culture setting.

Hypothetical Mechanism of Action

Based on the structural components, we hypothesize that this compound may act as an inhibitor of a key signaling pathway involved in inflammation, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The nicotinoyl group might mimic endogenous ligands or interact with enzymatic active sites within this pathway.

Experimental Workflow

A logical workflow for the initial characterization of a novel compound is essential. The following diagram outlines the proposed experimental pipeline.

experimental_workflow cluster_prep Compound Preparation & QC cluster_screening Initial Screening cluster_functional Functional Assays prep Compound Synthesis & Purification solubility Solubility Testing (DMSO, PBS, Media) prep->solubility cytotoxicity Cytotoxicity Assay (e.g., MTS Assay) solubility->cytotoxicity dose_response Dose-Response Curve Generation cytotoxicity->dose_response functional_assay Hypothetical Functional Assay (e.g., NF-κB Reporter Assay) dose_response->functional_assay elisa Cytokine Profiling (e.g., IL-6, TNF-α ELISA) functional_assay->elisa

Caption: Experimental workflow for the characterization of a novel compound.

Data Presentation

Table 1: Solubility of this compound
SolventMaximum Solubility (mM)Observations
Dimethyl Sulfoxide (DMSO)100Clear solution
Phosphate-Buffered Saline (PBS)1Precipitate observed at >1.5 mM
Cell Culture Medium (RPMI-1640)0.5No precipitate observed
Table 2: Cytotoxicity of this compound on RAW 264.7 Macrophages (Hypothetical Data)
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
198.25.1
595.64.8
1092.15.3
2588.46.2
5075.37.1
10052.88.5
20021.49.3

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube.

    • Add approximately 5 mg of the compound to the tube and record the exact weight.

    • Calculate the volume of DMSO required to make a 100 mM stock solution.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: MTS Cytotoxicity Assay
  • Cell Line: RAW 264.7 murine macrophages (a common model for inflammation studies).

  • Materials:

    • RAW 264.7 cells

    • Complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

    • 96-well clear-bottom cell culture plates

    • This compound stock solution (100 mM in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Prepare serial dilutions of the compound in complete medium from the 100 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for 48 hours.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Hypothetical NF-κB Reporter Assay
  • Cell Line: HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Materials:

    • HEK293T-NF-κB-Luciferase reporter cell line

    • Complete DMEM medium

    • Tumor Necrosis Factor-alpha (TNF-α) as an inducer of NF-κB activation

    • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Seed the reporter cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well.

    • Incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

    • Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to activate the NF-κB pathway. Include a negative control (no TNF-α) and a positive control (TNF-α with vehicle).

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

    • Normalize the luciferase signal to cell viability (if necessary, run a parallel cytotoxicity assay under the same conditions).

Signaling Pathway Diagram

The following diagram illustrates the hypothetical inhibitory effect of the compound on the NF-κB signaling pathway.

nfkb_pathway cluster_nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr compound 1-(2-Methylnicotinoyl) pyrrolidin-2-one ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene Pro-inflammatory Gene Transcription compound->ikk Inhibits (Hypothetical) nfkb_nuc NF-κB nfkb_nuc->gene_target gene_target->gene

Caption: Hypothetical inhibition of the NF-κB pathway by the compound.

Application Notes and Protocols for the Quantification of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the quantitative determination of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in various biological matrices, including plasma, urine, and tissue homogenates. The following sections detail established analytical techniques, sample preparation protocols, and validation parameters based on common practices for the analysis of small molecules in biological fluids.

Introduction

Accurate quantification of drug candidates and their metabolites in biological samples is a critical aspect of preclinical and clinical drug development.[1] This process, known as bioanalysis, provides essential data for pharmacokinetic (PK), toxicokinetic (TK), bioavailability, and bioequivalence studies.[1] The choice of analytical method and sample preparation technique is crucial for achieving the required sensitivity, selectivity, and robustness of the assay.[2][3] This application note focuses on methods applicable to the analysis of this compound, a small molecule that may require sensitive analytical techniques for its detection in complex biological matrices.

Analytical Techniques

Several analytical techniques are suitable for the quantification of small molecules like this compound in biological samples. The most common and powerful of these are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[4][5]

  • LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[5][6][7] It is particularly well-suited for the analysis of polar and non-volatile compounds in complex matrices.

  • GC-MS: This technique is ideal for volatile and thermally stable compounds. Derivatization is often required for polar analytes to increase their volatility.[8][9]

  • HPLC-UV: While less sensitive than mass spectrometry-based methods, HPLC-UV can be a cost-effective option for compounds with a strong chromophore, especially at higher concentrations.[10]

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[2][11] Common sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[1][2]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[1][2][11]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.[1][2][11]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of small molecules in biological samples using various analytical techniques. These values can serve as a benchmark for the development of an assay for this compound.

Table 1: Typical LC-MS/MS Method Validation Parameters

ParameterTypical Range
Linearity (r²)> 0.99[8][12]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[8][13]
Precision (% CV)< 15% (< 20% at LLOQ)[8][13]
Lower Limit of Quantification (LLOQ)0.02 - 1.5 ng/mL[12]
Recovery80 - 120%

Table 2: Typical GC-MS Method Validation Parameters

ParameterTypical Range
Linearity (r²)> 0.995[8]
Accuracy (% Bias)Within ±15%[8]
Precision (% CV)< 15%[8]
Limit of Detection (LOD)5 - 20 ng/mL[8]
Limit of Quantification (LOQ)20 - 50 ng/mL[8]
Extraction Recovery82 - 105%[8]

Table 3: Typical HPLC-UV Method Validation Parameters

ParameterTypical Range
Linearity (r²)> 0.99
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Limit of Detection (LOD)1.0 µg/mL[10]
Limit of Quantification (LOQ)3.5 µg/mL[10]

Experimental Protocols

The following are detailed, generalized protocols for sample preparation and analysis. These should be adapted and optimized for the specific properties of this compound and the biological matrix being used.

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.[1]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.[12]

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Protocol 2: GC-MS Analysis of this compound in Urine

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 1 mL of urine sample, add the internal standard and vortex.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.[8]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.[14]

2. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm)[8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.[8]

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway.

experimental_workflow_lc_ms_ms start Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject end Data Acquisition inject->end

Caption: LC-MS/MS Sample Preparation Workflow.

experimental_workflow_gc_ms start Urine Sample sample_loading Sample Loading start->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading wash Wash Cartridge sample_loading->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry derivatize Derivatization dry->derivatize inject Inject into GC-MS derivatize->inject end Data Acquisition inject->end

Caption: GC-MS Sample Preparation Workflow.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Effector Effector Protein Receptor->Effector Drug 1-(2-Methylnicotinoyl) pyrrolidin-2-one Drug->Receptor SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response

Caption: Hypothetical Signaling Pathway.

Disclaimer: The information provided in this document is intended as a general guide for the development of analytical methods for the quantification of this compound. The specific protocols and validation parameters will need to be optimized and validated for the particular application and laboratory conditions. It is essential to perform thorough method development and validation according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability and accuracy of the results.[15][16][17]

References

Application Note: Quantitative Analysis of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-01

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Methylnicotinoyl)pyrrolidin-2-one is a compound of interest in pharmaceutical research and development. A robust and sensitive analytical method is crucial for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is adapted from validated procedures for structurally related compounds, such as 2-pyrrolidinone and N-methyl-2-pyrrolidone, and is designed to offer high selectivity, sensitivity, and throughput.

The methodology encompasses sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

1. Sample Preparation

A generic sample preparation protocol using solid-phase extraction (SPE) is outlined below. This procedure is a starting point and may require optimization depending on the specific biological matrix (e.g., plasma, urine, tissue homogenate).

Materials:

  • Biological matrix (e.g., plasma)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4

  • Acetonitrile (HPLC grade)[1][2]

  • Methanol (HPLC grade)[2]

  • Water (HPLC grade)[2]

  • Formic acid (LC-MS grade)[2]

  • Mixed-mode Solid Phase Extraction (SPE) cartridges (e.g., C18+WAX or C8+SCX)[1][3]

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen biological samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the samples to pellet any particulate matter.

  • Spiking with Internal Standard:

    • To 100 µL of the biological sample, add a known concentration of the internal standard solution.

  • Protein Precipitation & Extraction:

    • Add 400 µL of cold acetonitrile to the sample.[1][2]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile with 2% ammonium hydroxide).[1][3]

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[4]

    • Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar compound (e.g., Amide-80 or similar).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]

  • Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor ion and the most abundant product ions. Hypothetical transitions are provided in the quantitative data table.

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.

Quantitative Data Summary

The following table summarizes expected quantitative performance parameters for the analysis of this compound, based on data from analogous compounds.[1][2][5]

ParameterExpected ValueReference Analytes
Linearity (r²)> 0.992-pyrrolidinone, N-methyl-2-pyrrolidone
Limit of Detection (LOD)1 - 5 ng/mL2-pyrrolidinone, N-methyl-2-pyrrolidone
Limit of Quantification (LOQ)5 - 15 ng/mL2-pyrrolidinone, N-methyl-2-pyrrolidone
Accuracy (% Bias)Within ±15% (±20% at LOQ)General bioanalytical method validation guidelines
Precision (% CV)< 15% (< 20% at LOQ)General bioanalytical method validation guidelines
Recovery> 85%2-pyrrolidinone, N-methyl-2-pyrrolidone
Hypothetical MRM Transitions
AnalyteQ1 (m/z) -> Q3 (m/z)
This compound[M+H]+ -> fragment 1, fragment 2To be determined experimentally
Internal Standard
This compound-d4[M+H]+ -> corresponding fragmentTo be determined experimentally

Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 SPE Solid-Phase Extraction (SPE) Centrifugation1->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation HILIC Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Logical Relationship of Method Components

G cluster_components Key Method Components cluster_outcomes Method Outcomes Analyte This compound Method HPLC-MS/MS Method Analyte->Method Matrix Biological Matrix (e.g., Plasma) Matrix->Method SamplePrep Sample Preparation (SPE) Method->SamplePrep Chromatography HILIC Separation Method->Chromatography MassSpec Tandem Mass Spectrometry (MRM) Method->MassSpec Accuracy Accuracy & Precision Method->Accuracy Selectivity High Selectivity SamplePrep->Selectivity Chromatography->Selectivity MassSpec->Selectivity Sensitivity High Sensitivity MassSpec->Sensitivity

Caption: Core components and outcomes of the analytical method.

References

Application Notes: Research Model for 1-(2-Methylnicotinoyl)pyrrolidin-2-one Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Methylnicotinoyl)pyrrolidin-2-one is a novel synthetic compound with a chemical structure that suggests potential nootropic, or cognitive-enhancing, properties. Its design incorporates two key pharmacophores: the pyrrolidin-2-one core, characteristic of the racetam class of nootropics, and a 2-methylnicotinoyl moiety, a derivative of nicotinic acid (Niacin or Vitamin B3). This unique combination suggests a multi-faceted mechanism of action that may offer therapeutic potential for cognitive deficits associated with neurodegenerative disorders or aging.[1] The pyrrolidin-2-one structure is associated with the modulation of central neurotransmitter systems, while the nicotinoyl group is integral to cellular metabolism and energy production.

Hypothesized Mechanism of Action

Based on its structural components, this compound is hypothesized to exert its nootropic effects through several potential pathways:

  • Cholinergic System Modulation : The racetam-like core may influence the cholinergic system by enhancing acetylcholine (ACh) release or inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation. An increase in synaptic acetylcholine is a well-established strategy for improving memory and attention.

  • Glutamatergic Receptor Modulation : The compound may act as a positive allosteric modulator of glutamate receptors, such as the NMDA and AMPA receptors. These receptors are critical for synaptic plasticity, a fundamental process for learning and memory formation.

  • Enhancement of Neuronal Energy Metabolism : The nicotinoyl moiety is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and energy metabolism. By potentially increasing NAD+ levels, the compound could enhance ATP production in neurons, thereby improving neuronal function and resilience.

  • Neuroprotection : Through the potential enhancement of cellular bioenergetics and modulation of neurotransmitter systems, the compound may exhibit neuroprotective properties against excitotoxicity, oxidative stress, and other insults implicated in neuronal damage.

  • Activation of Downstream Signaling Pathways : The primary interactions with receptors and enzymes may trigger downstream signaling cascades, such as the cyclic AMP (cAMP) pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a key transcription factor that regulates the expression of genes involved in synaptic plasticity and long-term memory.

This research model outlines a comprehensive preclinical strategy to systematically evaluate the efficacy of this compound and to elucidate its underlying mechanism of action through a series of in vitro and in vivo experiments.

Experimental Protocols

Part 1: In Vitro Efficacy and Mechanistic Studies

Objective : To determine the direct effects of this compound on neuronal cells and key molecular targets in a controlled environment.

1.1 Acetylcholinesterase (AChE) Inhibition Assay

  • Principle : This colorimetric assay, based on the Ellman method, measures the activity of AChE.[2][3][4] The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.

  • Materials :

    • This compound (Test Compound)

    • Donepezil (Positive Control)

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Acetylthiocholine iodide (Substrate)

    • DTNB

    • Phosphate Buffer (0.1 M, pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure :

    • Prepare serial dilutions of the test compound and Donepezil in phosphate buffer.

    • In a 96-well plate, add 20 µL of each dilution, buffer (for blank), and positive control to respective wells.

    • Add 140 µL of phosphate buffer and 20 µL of DTNB solution to all wells.

    • Add 10 µL of AChE solution to all wells except the blank. Mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of acetylthiocholine iodide solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis : Calculate the rate of reaction for each concentration. Determine the percentage of AChE inhibition and calculate the IC50 value (the concentration of the compound that inhibits 50% of enzyme activity).

1.2 NMDA Receptor Activity Assay (Calcium Flux)

  • Principle : This assay measures the activity of NMDA receptors by detecting changes in intracellular calcium concentration upon receptor activation. NMDA receptor activation leads to an influx of Ca2+, which can be quantified using a calcium-sensitive fluorescent dye.[5][6]

  • Materials :

    • HEK293 cells stably expressing NMDA receptors (e.g., GluN1/GluN2A subunits)

    • This compound (Test Compound)

    • NMDA and Glycine (Agonists)

    • MK-801 (Antagonist/Positive Control)

    • Calcium-sensitive dye (e.g., Fluo-4 AM)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with Mg2+-free)

    • 384-well black, clear-bottom microplate

    • Fluorescence plate reader

  • Procedure :

    • Seed the HEK293-NMDA cells in the 384-well plate and culture overnight.

    • Remove the culture medium and load the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Add various concentrations of the test compound to the wells and incubate for 15 minutes.

    • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

    • Add a solution of NMDA and glycine to stimulate the receptors.

    • Continue to record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.

  • Data Analysis : Calculate the change in fluorescence intensity (ΔF) from baseline. Plot the dose-response curve for the test compound's modulatory effect on the agonist-induced calcium flux and determine the EC50 or IC50 value.

1.3 Neuroprotection Assay against Oxidative Stress

  • Principle : This assay assesses the ability of the test compound to protect neuronal cells (e.g., SH-SY5Y) from cell death induced by an oxidative stressor like hydrogen peroxide (H2O2). Cell viability is measured using the MTT assay.

  • Materials :

    • SH-SY5Y neuroblastoma cell line

    • This compound (Test Compound)

    • Hydrogen Peroxide (H2O2)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Cell culture medium

    • 96-well plate

  • Procedure :

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Induce oxidative stress by adding H2O2 to the wells (except for the vehicle control group) and incubate for 24 hours.

    • Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Dissolve the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm.

  • Data Analysis : Express cell viability as a percentage of the vehicle control. Determine the concentration of the test compound that provides significant protection against H2O2-induced cell death.

1.4 Western Blot for Phospho-CREB (pCREB)

  • Principle : This technique quantifies the level of phosphorylated CREB, an indicator of the activation of signaling pathways involved in synaptic plasticity.

  • Materials :

    • Primary rat cortical neurons or SH-SY5Y cells

    • This compound (Test Compound)

    • Lysis buffer with phosphatase and protease inhibitors

    • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and Western blotting apparatus

    • Chemiluminescence detection reagent

  • Procedure :

    • Culture neuronal cells and treat them with the test compound at various concentrations and time points.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer them to a PVDF membrane.[7]

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary anti-pCREB antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and image the blot.

    • Strip the membrane and re-probe with an anti-total CREB antibody as a loading control.

  • Data Analysis : Quantify the band intensities using densitometry software. Calculate the ratio of pCREB to total CREB for each condition and compare it to the untreated control.

Part 2: In Vivo Behavioral and Pharmacokinetic Studies

Objective : To evaluate the cognitive-enhancing effects and pharmacokinetic profile of this compound in a rodent model.

2.1 Pharmacokinetic (PK) Study

  • Principle : To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound in rats, including its ability to cross the blood-brain barrier (BBB).[8][9]

  • Animals : Male Wistar rats (250-300g).

  • Procedure :

    • Administer the test compound to rats via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg).

    • Collect blood samples at specific time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via the tail vein.

    • At the final time point, euthanize the animals and collect brain tissue.

    • Process blood samples to obtain plasma. Homogenize brain tissue.

    • Analyze the concentration of the test compound and its potential metabolites in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis : Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), t1/2 (half-life), and brain-to-plasma concentration ratio.

2.2 Morris Water Maze (MWM) for Spatial Learning and Memory

  • Principle : This test assesses hippocampal-dependent spatial learning and memory.[10][11][12] Animals must learn the location of a hidden escape platform in a circular pool of water using distal visual cues.

  • Animals : Male C57BL/6 mice (8-10 weeks old).

  • Apparatus : A circular pool (120 cm diameter) filled with opaque water, with a submerged platform (10 cm diameter).

  • Procedure :

    • Acquisition Phase (4-5 days) :

      • Administer the test compound, vehicle, or a positive control (e.g., Piracetam) orally 30-60 minutes before the first trial each day.

      • Conduct 4 trials per day for each mouse, starting from different quadrants of the pool.

      • Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (24 hours after the last acquisition trial) :

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.

  • Data Analysis : Compare the escape latency and path length across days between treatment groups. In the probe trial, compare the time spent in the target quadrant and platform crossings.

2.3 Elevated Plus Maze (EPM) for Anxiety-like Behavior

  • Principle : The EPM is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[1][13][14]

  • Animals : Male C57BL/6 mice (8-10 weeks old).

  • Apparatus : A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

  • Procedure :

    • Administer the test compound, vehicle, or a positive control (e.g., Diazepam) 30-60 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis : Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic effect.

Data Presentation

Table 1: In Vitro AChE Inhibition

Compound Concentration (µM) % Inhibition (Mean ± SEM) IC50 (µM)
Test Compound 0.1
1
10
100
Donepezil 0.01
0.1

| | 1 | | |

Table 2: In Vitro NMDA Receptor Modulation

Compound Concentration (µM) % Modulation of Ca2+ Flux (Mean ± SEM) EC50/IC50 (µM)
Test Compound 0.1
1
10
100

| MK-801 | 1 | | |

Table 3: In Vitro Neuroprotection against H2O2

Treatment Group Concentration (µM) Cell Viability (% of Control, Mean ± SEM)
Vehicle Control - 100
H2O2 Only 100
Test Cmpd + H2O2 1
10

| | 100 | |

Table 4: pCREB/CREB Ratio by Western Blot

Treatment Group Concentration (µM) pCREB/Total CREB Ratio (Fold Change vs. Control)
Control - 1.0
Test Compound 1
10

| | 100 | |

Table 5: Pharmacokinetic Parameters in Rats

Parameter Oral Administration (10 mg/kg) IV Administration (2 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
t1/2 (h)
Bioavailability (%) N/A

| Brain/Plasma Ratio (at 2h) | | |

Table 6: Morris Water Maze Performance

Treatment Group Acquisition Day 4 - Escape Latency (s) Probe Trial - Time in Target Quadrant (%)
Vehicle
Test Compound (Dose 1)
Test Compound (Dose 2)

| Piracetam | | |

Table 7: Elevated Plus Maze Performance

Treatment Group Time in Open Arms (%) Open Arm Entries (%)
Vehicle
Test Compound (Dose 1)
Test Compound (Dose 2)

| Diazepam | | |

Mandatory Visualization

G cluster_workflow Experimental Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_outcome Data Analysis & Outcome AChE AChE Inhibition Assay NMDA NMDA Receptor Assay NeuroP Neuroprotection Assay WB Western Blot (pCREB) PK Pharmacokinetics MWM Morris Water Maze EPM Elevated Plus Maze Efficacy Efficacy Profile Mechanism Mechanism of Action cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Lead to cluster_outcome cluster_outcome cluster_invivo->cluster_outcome Inform G cluster_targets Molecular Targets cluster_signaling Intracellular Signaling cluster_outcomes Cellular & Cognitive Outcomes Compound 1-(2-Methylnicotinoyl) pyrrolidin-2-one AChE Acetylcholinesterase Compound->AChE Inhibits NMDAR NMDA Receptor Compound->NMDAR Modulates Metabolism Neuronal Metabolism Compound->Metabolism Enhances ACh ↑ Acetylcholine AChE->ACh Ca ↑ Ca2+ Influx NMDAR->Ca ATP ↑ ATP Production Metabolism->ATP Plasticity Synaptic Plasticity ACh->Plasticity AC Adenylate Cyclase Ca->AC Neuroprotection Neuroprotection ATP->Neuroprotection cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB CREB->Plasticity Gene Expression Cognition Improved Cognition Plasticity->Cognition Neuroprotection->Cognition

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 1-(2-Methylnicotinoyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the synthesis and structure-activity relationship (SAR) studies of a novel class of compounds: 1-(2-Methylnicotinoyl)pyrrolidin-2-one derivatives. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The nicotinoyl moiety is also of significant interest due to its presence in nicotinic acetylcholine receptor (nAChR) ligands. The combination of these two pharmacophores in this compound derivatives presents a promising avenue for the discovery of new therapeutic agents targeting nAChRs, which are implicated in a variety of neurological disorders.

These notes are intended to guide researchers in the synthesis of a library of these derivatives and to provide a framework for understanding their structure-activity relationships, thereby facilitating the development of potent and selective modulators of nAChR activity.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylnicotinic Acid

2-Methylnicotinic acid serves as a key precursor for the synthesis of the target compounds. A common synthetic route is the oxidation of 2,3-lutidine (2,3-dimethylpyridine).

Materials:

  • 2,3-Lutidine

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,3-lutidine in water.

  • Slowly add potassium permanganate to the solution while stirring vigorously. The reaction is exothermic and should be controlled by external cooling if necessary.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. The disappearance of the purple color of permanganate indicates the completion of the oxidation.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in a minimum amount of hot water and acidify with concentrated HCl to a pH of approximately 3-4.

  • Cool the solution in an ice bath to precipitate the 2-methylnicotinic acid.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water to afford pure 2-methylnicotinic acid.

Protocol 2: Synthesis of 2-Methylnicotinoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent acylation of pyrrolidin-2-one.

Materials:

  • 2-Methylnicotinic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

  • To a solution of 2-methylnicotinic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride and a catalytic amount of DMF) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methylnicotinoyl chloride. This product is typically used in the next step without further purification.

Protocol 3: Synthesis of this compound Derivatives

This protocol describes the N-acylation of pyrrolidin-2-one or its substituted analogs with 2-methylnicotinoyl chloride.

Materials:

  • Pyrrolidin-2-one (or substituted derivative)

  • 2-Methylnicotinoyl chloride

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve pyrrolidin-2-one and the non-nucleophilic base in anhydrous THF or DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2-methylnicotinoyl chloride in the same anhydrous solvent dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired this compound derivative.

Structure-Activity Relationship (SAR) Studies

The following section outlines a hypothetical SAR study for this compound derivatives based on established medicinal chemistry principles. The quantitative data presented is illustrative and intended to guide the design of a compound library. The primary biological target is assumed to be a subtype of the nicotinic acetylcholine receptor.

Hypothetical SAR Data
Compound IDR1 (Pyrrolidinone Ring)R2 (Nicotinoyl Ring)R3 (Nicotinoyl Ring)R4 (Nicotinoyl Ring)Hypothetical IC50 (nM)
1 HHHH500
2 3-CH3HHH750
3 4-CH3HHH600
4 5-CH3HHH450
5 H4-FHH350
6 H5-FHH200
7 H6-FHH800
8 H5-ClHH150
9 H5-OCH3HH900
10 HH4-CH3H650
11 HHH6-CH3550
Interpretation of Hypothetical SAR Data
  • Pyrrolidinone Ring (R1): Substitution on the pyrrolidinone ring appears to be generally disfavored. Small alkyl groups at the 3- and 4-positions (compounds 2 and 3 ) decrease activity compared to the unsubstituted parent compound 1 . A methyl group at the 5-position (compound 4 ) shows a slight improvement in activity, suggesting this position may tolerate small substituents.

  • Nicotinoyl Ring (R2, R3, R4):

    • Position 5 (R2): This position appears to be critical for activity. Introduction of a small, electron-withdrawing group like fluorine (compound 6 ) or chlorine (compound 8 ) significantly enhances potency. This suggests a potential hydrogen bond or favorable electrostatic interaction in the receptor binding pocket. In contrast, a larger, electron-donating methoxy group (compound 9 ) leads to a significant loss of activity, possibly due to steric hindrance or unfavorable electronic interactions.

    • Position 4 (R2): A fluorine at this position (compound 5 ) leads to a modest increase in activity.

    • Positions 4 and 6 (R3, R4): Methyl substitution at either the 4- or 6-position of the pyridine ring (compounds 10 and 11 ) results in a slight decrease in activity, indicating that these positions are sensitive to steric bulk.

Visualizations

Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Acyl Chloride Formation cluster_2 Final Product Synthesis 2_3_Lutidine 2,3-Lutidine 2_Methylnicotinic_Acid 2-Methylnicotinic Acid 2_3_Lutidine->2_Methylnicotinic_Acid Oxidation (KMnO4) 2_Methylnicotinoyl_Chloride 2-Methylnicotinoyl Chloride 2_Methylnicotinic_Acid->2_Methylnicotinoyl_Chloride SOCl2 or (COCl)2 Final_Product This compound Derivative 2_Methylnicotinoyl_Chloride->Final_Product Pyrrolidin_2_one Pyrrolidin-2-one Pyrrolidin_2_one->Final_Product Acylation (Base)

Caption: General synthetic scheme for this compound derivatives.

Hypothesized Signaling Pathway: Nicotinic Acetylcholine Receptor

G Ligand This compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Postulated signaling pathway via nicotinic acetylcholine receptor modulation.

Application Notes: 1-(2-Methylnicotinoyl)pyrrolidin-2-one as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Methylnicotinoyl)pyrrolidin-2-one is a novel synthetic small molecule with potential biological activity, suggested by the known pharmacological properties of its constituent moieties, the nicotinoyl group and the pyrrolidin-2-one core. The pyrrolidin-2-one scaffold is a component of many biologically active molecules, and nicotinic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and neurological effects[1][2][3]. These characteristics make this compound an intriguing candidate for development as a chemical probe to investigate novel biological targets and pathways.

Chemical probes are small molecules designed to selectively bind to a specific protein target, enabling researchers to study its function in a cellular context[4][5][6]. A well-characterized chemical probe, along with a structurally similar but inactive control compound, can be a powerful tool for target validation and drug discovery[4][7]. This document provides detailed application notes and protocols for the hypothetical use of this compound as a chemical probe for identifying and validating its molecular targets.

Hypothetical Target and Biological Activity

For the purpose of these application notes, we will hypothesize that this compound exhibits anti-inflammatory properties by inhibiting a key enzyme in an inflammatory signaling pathway, which we will refer to as "InflammoKinase-X" (IKX).

Chemical Probe Design and Synthesis

To be utilized as a chemical probe for target identification, this compound needs to be modified to incorporate a reporter tag. This tag allows for the detection and isolation of the probe-target complex. Two common strategies are the incorporation of a biotin tag for affinity purification or a photo-reactive group for covalent cross-linking.

A crucial component of any chemical probe experiment is the use of a negative control. This is a molecule that is structurally very similar to the active probe but lacks the key functional group responsible for its biological activity, rendering it inactive against the target.

Table 1: Proposed Chemical Probes based on this compound

Compound NameStructureDescription
Active Probe (AP) This compoundThe unmodified, biologically active compound.
Biotinylated Probe (BP) This compound with a biotin tag via a linker.For use in affinity-based pull-down experiments to isolate the target protein.
Photo-affinity Probe (PAP) This compound with a photo-reactive group.For use in photo-affinity labeling to covalently link the probe to its target upon UV irradiation.
Negative Control (NC) 1-(3-Methylnicotinoyl)pyrrolidin-2-oneA structurally similar isomer hypothesized to have significantly reduced or no activity against the target, used to identify non-specific binding.

Experimental Protocols

The following protocols outline the key experiments for using the this compound-based chemical probes for target identification.

Protocol 1: In Vitro Target Engagement Assay

This protocol aims to confirm the direct binding of the active probe (AP) to its putative target, IKX, and to determine its binding affinity.

Materials:

  • Recombinant human InflammoKinase-X (IKX)

  • Active Probe (AP) stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)

  • Detection reagent (e.g., a fluorescently labeled antibody for IKX or a substrate for its kinase activity)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the Active Probe (AP) in the assay buffer.

  • Add a constant concentration of recombinant IKX to each well of a microplate.

  • Add the diluted AP to the wells and incubate for 1 hour at room temperature.

  • Add the detection reagent and measure the signal using a microplate reader.

  • Plot the signal against the AP concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd) or IC50.

Table 2: Hypothetical Target Engagement Data

CompoundTargetAssay TypeIC50 (nM)
Active ProbeIKXKinase Activity50
Negative ControlIKXKinase Activity>10,000
Protocol 2: Affinity-Based Pull-Down Assay

This protocol uses the Biotinylated Probe (BP) to isolate the target protein from a complex biological sample, such as cell lysate.

Materials:

  • Biotinylated Probe (BP) and Negative Control (NC)

  • Streptavidin-coated magnetic beads

  • Cell lysate from a relevant cell line (e.g., macrophages)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the suspected target (anti-IKX)

Procedure:

  • Incubate the cell lysate with the Biotinylated Probe (BP) or the Negative Control (NC) for 2-4 hours at 4°C.

  • Add streptavidin-coated magnetic beads and incubate for another hour at 4°C.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an anti-IKX antibody or by mass spectrometry for unbiased target identification.

Protocol 3: Photo-Affinity Labeling

This protocol uses the Photo-affinity Probe (PAP) to covalently label the target protein in its native cellular environment.

Materials:

  • Photo-affinity Probe (PAP) and Negative Control (NC)

  • Live cells expressing the target protein

  • UV cross-linking device (e.g., 365 nm UV lamp)

  • Lysis buffer

  • Click chemistry reagents (if the PAP has an alkyne/azide handle) for attaching a reporter tag (e.g., biotin or a fluorophore)

  • SDS-PAGE and in-gel fluorescence scanning or Western blotting reagents

Procedure:

  • Treat live cells with the Photo-affinity Probe (PAP) or Negative Control (NC) for a defined period.

  • Irradiate the cells with UV light to induce covalent cross-linking of the probe to its target.

  • Lyse the cells and, if applicable, perform a click chemistry reaction to attach a reporter tag.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins by in-gel fluorescence scanning or by Western blotting.

Visualization of Workflows and Pathways

Below are diagrams generated using the DOT language to visualize the experimental workflows and the hypothetical signaling pathway.

G cluster_0 Target Identification Workflow start Start with This compound probe_synthesis Synthesize Probes (Biotinylated, Photo-affinity) start->probe_synthesis neg_control Synthesize Negative Control start->neg_control target_engagement In Vitro Target Engagement probe_synthesis->target_engagement pull_down Affinity Pull-Down with Biotinylated Probe probe_synthesis->pull_down photo_labeling Photo-Affinity Labeling in Cells probe_synthesis->photo_labeling neg_control->pull_down neg_control->photo_labeling ms_analysis Mass Spectrometry Analysis pull_down->ms_analysis photo_labeling->ms_analysis target_validation Target Validation ms_analysis->target_validation

Caption: Workflow for Target Identification.

G cluster_1 Hypothetical Signaling Pathway stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor upstream_kinase Upstream Kinase receptor->upstream_kinase ikx InflammoKinase-X (IKX) (Target of Probe) upstream_kinase->ikx Activates downstream_tf Downstream Transcription Factor ikx->downstream_tf Activates inflammation Inflammatory Response downstream_tf->inflammation probe 1-(2-Methylnicotinoyl) pyrrolidin-2-one probe->ikx Inhibits

Caption: Hypothetical Signaling Pathway.

Data Presentation

The following tables summarize the expected quantitative data from the proposed experiments.

Table 3: Mass Spectrometry Hit List from Affinity Pull-Down

Protein IDGene NameFold Enrichment (BP vs. NC)p-value
P12345IKX50.2<0.001
Q67890Protein A2.50.045
R24680Protein B1.80.15

Table 4: Cellular Target Engagement

Assay TypeCell LineReadoutEC50 (nM) - Active ProbeEC50 (nM) - Negative Control
Cellular Thermal ShiftMacrophagesIKX Stabilization250>20,000
Target OccupancyMacrophagesProbe-Target Complex300Not Detected

Conclusion

The protocols and data presented here provide a comprehensive framework for the use of this compound as a chemical probe for target identification. By systematically applying these methodologies, researchers can elucidate the molecular targets of this novel compound and gain valuable insights into its mechanism of action. The successful identification and validation of a target such as the hypothetical "InflammoKinase-X" would pave the way for further investigation into the therapeutic potential of this class of molecules.

References

Application Notes & Protocols: Formulation of 1-(2-Methylnicotinoyl)pyrrolidin-2-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific formulation data for 1-(2-Methylnicotinoyl)pyrrolidin-2-one is not extensively available in public literature. The following application notes and protocols are based on established principles for the formulation of novel research compounds with similar structural motifs (pyrrolidinones and nicotinic derivatives) for non-clinical, in vivo research. All formulations must be tested for solubility, stability, and suitability on a small scale before preparing larger batches for animal dosing.

Introduction & Compound Profile

This compound is a synthetic organic molecule featuring a pyrrolidinone ring linked to a methyl-substituted nicotinoyl group. The pyrrolidinone moiety is a five-membered lactam, a structure found in various pharmaceutical agents.[1][2][3] The nicotinoyl group suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are important targets in neuroscience research.[4][5] The formulation of such a compound for in vivo studies is critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.

The primary challenge in formulating a novel compound is often its solubility. The pyrrolidinone structure may confer some aqueous miscibility, while the substituted pyridine ring is more lipophilic, suggesting that the overall solubility could be limited in simple aqueous vehicles.[6][7] Therefore, a systematic approach to vehicle screening is essential.

Predicted Physicochemical Properties

A preliminary assessment of physicochemical properties is crucial for guiding formulation strategy. The values below are estimates based on the chemical structure and should be experimentally verified.

PropertyPredicted Value / CharacteristicImplication for Formulation
Molecular Weight ~218.25 g/mol Standard for a small molecule drug candidate.
LogP 1.0 - 2.5 (Predicted)Indicates moderate lipophilicity; may have limited aqueous solubility.
pKa (Pyridine Nitrogen) 4.0 - 5.0 (Predicted)The pyridine nitrogen is basic. Adjusting the pH to <4 is likely to protonate this site and significantly increase aqueous solubility.
Aqueous Solubility Poor to ModerateExpected to be poorly soluble at neutral pH. Solubility likely increases in acidic conditions or with the use of co-solvents or surfactants.

Recommended Vehicles & Excipients for In Vivo Studies

The choice of vehicle depends on the route of administration, the required dose, and the compound's solubility. The following table summarizes common vehicles suitable for preclinical research.[8][9][10]

Vehicle / ExcipientRoute(s)Typical ConcentrationNotes
Saline (0.9% NaCl) PO, IV, IP, SCN/AIdeal for soluble compounds. Should be the first vehicle tested.
Phosphate-Buffered Saline (PBS) PO, IV, IP, SCN/ABuffered vehicle, maintains physiological pH.
Carboxymethylcellulose (CMC-Na) PO0.5% - 1.0% (w/v)Suspending agent for insoluble compounds. Forms a stable, low-viscosity suspension.
Polyethylene Glycol 400 (PEG 400) PO, IP, SC10% - 60% (v/v)Co-solvent to increase solubility. Can cause transient discomfort at injection sites.[8]
Propylene Glycol (PG) PO, IP, SC10% - 40% (v/v)Common co-solvent.[8]
Tween 80 (Polysorbate 80) PO, IV, IP, SC1% - 10% (v/v)Non-ionic surfactant used to increase solubility and form micellar solutions.[8][9]
Dimethyl Sulfoxide (DMSO) PO, IP, SC<10% (v/v)Potent solubilizing agent. Use with caution as DMSO can have its own biological effects.[11] Should be diluted with other vehicles.
Hydroxypropyl-β-cyclodextrin (HPβCD) PO, IV, IP, SC20% - 40% (w/v)Forms inclusion complexes to enhance solubility. Generally well-tolerated.[8][9]

Experimental Protocols

Protocol 1: Vehicle Screening for Solubility Assessment

Objective: To determine the approximate solubility of this compound in a panel of common preclinical vehicles.

Materials:

  • This compound powder

  • Test vehicles (e.g., Water, Saline, 5% Dextrose, PEG 400, 20% HPβCD)

  • Vortex mixer

  • Sonicator (optional)

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Preparation: Weigh 2-5 mg of the compound into separate 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of the first test vehicle to a tube.

  • Solubilization: Vortex the tube vigorously for 2 minutes. If the solid does not dissolve, sonicate for 10-15 minutes.

  • Incremental Addition: If the compound dissolves completely, add another 2-5 mg and repeat step 3. Continue until a saturated solution is formed (i.e., solid material remains undissolved).

  • Equilibration: If the compound does not dissolve, add increasing volumes of the vehicle (e.g., in 100 µL increments), vortexing/sonicating after each addition until the compound fully dissolves. Record the total volume added.

  • Confirmation (for Saturated Solutions): For tubes with undissolved solid, vortex for an additional 30 minutes to ensure equilibrium.

  • Separation: Centrifuge the saturated samples at >10,000 x g for 10 minutes to pellet the excess solid.

  • Quantification: Carefully collect the supernatant. Dilute it appropriately and analyze the concentration using a calibrated HPLC method to determine the solubility in mg/mL.

  • Record: Record all observations, including visual clarity and final concentrations.

G cluster_prep Preparation cluster_process Solubilization Process cluster_outcome Outcome & Quantification start Weigh Compound (e.g., 5 mg) add_vehicle Add Test Vehicle (e.g., 100 µL) start->add_vehicle vortex Vortex (2 min) Sonicate (15 min) add_vehicle->vortex check_sol Visually Inspect: Completely Dissolved? vortex->check_sol saturate Add more compound to achieve saturation check_sol->saturate Yes pellet Centrifuge to pellet excess solid check_sol->pellet No (Saturated) record Record Final Concentration check_sol->record Yes (if volume added) Calculate mg/mL saturate->vortex analyze Analyze Supernatant (e.g., HPLC) pellet->analyze result Determine Solubility (mg/mL) analyze->result

Caption: Workflow for solubility assessment of a new chemical entity.

Protocol 2: Preparation of an Oral Formulation (10 mg/kg in Rodent)

Objective: To prepare a 100 mL batch of a 1 mg/mL solution/suspension for oral gavage in mice, assuming a 10 mL/kg dose volume.

Example Vehicle: 0.5% CMC-Na with 2% Tween 80 in purified water (for a poorly soluble compound).

Materials:

  • This compound (100 mg)

  • Carboxymethylcellulose sodium (CMC-Na, low viscosity) (0.5 g)

  • Tween 80 (2 mL)

  • Purified water (qs to 100 mL)

  • Magnetic stirrer and stir bar

  • Graduated cylinder and volumetric flask

  • Glass beaker

Procedure:

  • Prepare Suspending Vehicle: Add ~80 mL of purified water to a beaker. While stirring, slowly sprinkle in the 0.5 g of CMC-Na to avoid clumping. Stir until fully hydrated and dissolved (this may take 30-60 minutes).

  • Add Surfactant: Add the 2 mL of Tween 80 to the CMC solution and stir until homogeneous.

  • Prepare API Slurry: In a separate small container, weigh 100 mg of the compound. Add a small amount (~5 mL) of the vehicle from step 2 and mix to create a smooth, uniform paste. This prevents powder clumping when added to the bulk vehicle.

  • Combine and Suspend: Transfer the API slurry into the beaker containing the bulk vehicle. Use additional vehicle to rinse the container and ensure a complete transfer.

  • QS to Volume: Transfer the suspension to a 100 mL graduated cylinder or volumetric flask. Rinse the beaker with small amounts of water and add the rinsings to the flask. Add water to bring the final volume to exactly 100 mL.

  • Final Mixing: Transfer the formulation back to a beaker or bottle and stir for at least 30 minutes to ensure homogeneity.

  • Storage and Use: Store at 2-8°C. Stir continuously before and during dose administration to maintain a uniform suspension.

Protocol 3: Preparation of a Parenteral Formulation (5 mg/kg in Rodent)

Objective: To prepare a 20 mL batch of a 1 mg/mL sterile solution for intraperitoneal (IP) injection in mice, assuming a 5 mL/kg dose volume.

Example Vehicle: 30% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline.

Materials:

  • This compound (20 mg)

  • Hydroxypropyl-β-cyclodextrin (HPβCD) (6 g)

  • Sterile 0.9% Saline for Injection (qs to 20 mL)

  • Sterile magnetic stir bar

  • Sterile beaker or vial

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare Vehicle: Under aseptic conditions (e.g., in a laminar flow hood), add 6 g of HPβCD to a sterile beaker. Add approximately 15 mL of sterile saline. Stir with a sterile stir bar until the HPβCD is completely dissolved. The solution will be clear.

  • Dissolve API: Aseptically weigh and add 20 mg of the compound to the HPβCD solution. Stir until the compound is fully dissolved. Gentle warming (to 30-40°C) may be used to aid dissolution if necessary, but the solution must be cooled to room temperature before use.

  • QS to Volume: Aseptically add sterile saline to bring the final volume to exactly 20 mL. Stir until homogeneous.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a final sterile vial. This step ensures the final product is free of microbial contamination.

  • Storage and Use: Store at 2-8°C, protected from light. Visually inspect for any precipitation before each use.

Hypothesized Signaling Pathway

Given its structure, this compound is hypothesized to act as an agonist at nicotinic acetylcholine receptors (nAChRs). Agonist binding to these ligand-gated ion channels causes a conformational change that opens the channel pore.

G cluster_membrane Postsynaptic Membrane nAChR Nicotinic ACh Receptor (nAChR) ChannelOpen Channel Opening nAChR->ChannelOpen Activates Agonist Compound (Agonist) Agonist->nAChR Binds IonInflux Cation Influx (Na+, Ca2+) ChannelOpen->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Response Downstream Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Caption: Hypothesized signaling pathway for a nAChR agonist.

References

safety and handling procedures for 1-(2-Methylnicotinoyl)pyrrolidin-2-one in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or toxicological information is currently available for 1-(2-Methylnicotinoyl)pyrrolidin-2-one. The following safety and handling procedures are based on the available data for the structurally similar compounds, 1-Methyl-2-pyrrolidinone (NMP) and 2-Pyrrolidinone. These guidelines should be used as a starting point, and a thorough risk assessment should be conducted by qualified personnel before handling this compound. The information provided here is not a substitute for a compound-specific SDS.

Hazard Identification and Classification

Based on data from structurally related compounds, this compound is anticipated to be a combustible liquid that may cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2][3][4] There is potential for this compound to pose a reproductive hazard.[1][3][5][6]

GHS Classification (Predicted)

Hazard ClassCategory
Flammable Liquids4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Reproductive Toxicity1B
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)

Physical and Chemical Properties (Predicted)

The following properties are based on 1-Methyl-2-pyrrolidinone and 2-Pyrrolidinone and should be considered estimates.

PropertyValue
AppearanceColorless to light yellow liquid or low melting solid
OdorAmine-like or rotten-egg like
Flash Point~91 °C / 195.8 °F
Boiling Point~202 - 250 °C
SolubilitySoluble in water
StabilityHygroscopic. Sensitive to air and light.[4]

Personal Protective Equipment (PPE)

A comprehensive assessment should be performed to determine the appropriate PPE. The following are minimum recommendations:

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection
   Hand ProtectionChemically resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before use.
   Body ProtectionLab coat, long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.

Handling and Storage

4.1 Handling

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mist.

  • Keep away from heat, sparks, and open flames.[1][3]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Wash hands thoroughly after handling.

4.2 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Protect from light and moisture.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Store in a locked cabinet or designated area for reproductive hazards.[1][3][5]

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release and Spill Cleanup Protocol

6.1 Small Spills (in a fume hood)

  • Restrict Access: Keep unnecessary personnel away.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the spill.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water or ethanol), followed by a final rinse with water. Collect all cleaning materials for disposal as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming work.

6.2 Large Spills (outside a fume hood)

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Call for Assistance: Contact your institution's environmental health and safety (EHS) department or emergency response team.

  • Containment (if safe to do so): Use spill dikes or absorbent socks to prevent the spread of the liquid.

  • Cleanup: Cleanup should only be performed by trained personnel with appropriate PPE.

Waste Disposal

All waste materials, including contaminated absorbent materials and cleaning supplies, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Diagrams

Handling_and_Storage_Workflow Figure 1: Handling and Storage Workflow cluster_handling Handling Procedures cluster_storage Storage Procedures start Obtain Compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood avoid_contact Avoid Skin/Eye Contact and Inhalation fume_hood->avoid_contact no_ignition Keep Away from Ignition Sources avoid_contact->no_ignition wash_hands Wash Hands After Handling no_ignition->wash_hands end_handling Handling Complete wash_hands->end_handling store Store in Tightly Closed Container end_handling->store After Use conditions Cool, Dry, Well-Ventilated Area store->conditions protect Protect from Light and Moisture conditions->protect incompatibles Away from Incompatible Materials protect->incompatibles secure Store in Locked Cabinet (Reproductive Hazard) incompatibles->secure Spill_Response_Protocol Figure 2: Spill Response Protocol cluster_small_spill Small Spill (in Fume Hood) cluster_large_spill Large Spill (outside Fume Hood) spill Spill Occurs assess Assess Spill Size spill->assess restrict_access_small Restrict Access assess->restrict_access_small Small evacuate Evacuate Area assess->evacuate Large absorb_spill Absorb with Inert Material restrict_access_small->absorb_spill collect_waste Collect in Hazardous Waste Container absorb_spill->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area end_protocol Spill Managed decontaminate_area->end_protocol alert Alert Others evacuate->alert ventilate Ventilate Area (if safe) alert->ventilate call_ehs Contact EHS/Emergency Response ventilate->call_ehs call_ehs->end_protocol

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methylnicotinoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Methylnicotinoyl)pyrrolidin-2-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically synthesized via the acylation of 2-pyrrolidinone with an activated form of 2-methylnicotinic acid, such as 2-methylnicotinoyl chloride.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive acylating agent (e.g., hydrolysis of 2-methylnicotinoyl chloride).2. Insufficiently strong base to deprotonate 2-pyrrolidinone.3. Low reaction temperature.4. Impure starting materials.1. Use freshly prepared or properly stored 2-methylnicotinoyl chloride. Confirm its integrity via IR or NMR spectroscopy.2. Switch to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).3. Gradually increase the reaction temperature. Some acylation reactions may require heating to proceed at a reasonable rate.[1]4. Ensure the purity of 2-pyrrolidinone and the acylating agent through distillation or recrystallization.
Formation of Multiple Byproducts 1. Side reactions due to high temperatures.2. Reaction with residual water in the solvent or on glassware.3. Self-condensation of 2-pyrrolidinone.1. Run the reaction at a lower temperature for a longer duration.2. Use anhydrous solvents and oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).3. Add the acylating agent slowly to the deprotonated 2-pyrrolidinone solution to minimize side reactions.
Difficult Product Isolation/Purification 1. Product is highly soluble in the aqueous phase during workup.2. Co-elution of product with starting materials or byproducts during chromatography.3. Product oiling out instead of crystallizing.1. Extract the aqueous phase with a more polar organic solvent like dichloromethane or ethyl acetate multiple times.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary.3. Try different crystallization solvents or use a co-solvent system. If crystallization fails, distillation under reduced pressure may be an option.
Low Yield After Purification 1. Product loss during aqueous workup.2. Inefficient extraction.3. Degradation of the product on silica gel during chromatography.1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the product.2. Increase the number of extractions.3. Deactivate the silica gel with a small amount of a base like triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common route is the N-acylation of 2-pyrrolidinone. This involves the deprotonation of 2-pyrrolidinone with a suitable base, followed by the addition of an activated derivative of 2-methylnicotinic acid, such as 2-methylnicotinoyl chloride.

Q2: Which base is most effective for the deprotonation of 2-pyrrolidinone?

A2: While weaker bases can be used, stronger bases like sodium hydride (NaH) are often more effective in ensuring complete deprotonation, which can lead to higher yields. The choice of base can be critical and may require optimization.

Q3: What are the optimal reaction temperatures?

A3: The optimal temperature depends on the specific reagents and solvents used. Generally, the deprotonation step is carried out at a low temperature (e.g., 0 °C), and the acylation reaction is then allowed to warm to room temperature or heated to drive the reaction to completion. Heating, sometimes up to 100-120°C, may be necessary to achieve a desirable yield.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q5: What are the common purification methods for this compound?

A5: Common purification methods include column chromatography on silica gel, crystallization, and distillation under reduced pressure. The choice of method depends on the scale of the reaction and the physical properties of the product. For purifying the 2-pyrrolidinone starting material, treatment with a strong base followed by fractional distillation can be effective.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation with 2-Methylnicotinoyl Chloride

This protocol is a representative procedure based on standard organic synthesis methodologies for N-acylation.

Materials:

  • 2-Pyrrolidinone

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Methylnicotinoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add 2-pyrrolidinone (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes.

  • Acylation: Slowly add a solution of 2-methylnicotinoyl chloride (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated under reflux.[1]

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add 2-pyrrolidinone to anhydrous THF under N2 deprot 2. Cool to 0 °C Add NaH Stir for 30 min prep->deprot acyl 3. Add 2-methylnicotinoyl chloride in THF deprot->acyl react 4. Warm to RT Stir for 4-12h (Optional: Heat) acyl->react quench 5. Quench with sat. aq. NH4Cl react->quench workup 6. Aqueous workup & Extraction quench->workup purify 7. Dry, Concentrate & Purify via Chromatography workup->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Purification Loss start->cause3 sol1a Increase Temperature/Time cause1->sol1a sol1b Use Stronger Base cause1->sol1b sol2a Anhydrous Conditions cause2->sol2a sol2b Control Temperature cause2->sol2b sol3a Optimize Chromatography cause3->sol3a sol3b Improve Extraction cause3->sol3b

Caption: Troubleshooting logic for addressing low product yield.

References

troubleshooting poor solubility of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(2-Methylnicotinoyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical compound that integrates a 2-methylnicotinoyl group with a pyrrolidin-2-one moiety. The combination of the relatively polar pyrrolidin-2-one ring and the substituted pyridine ring of the nicotinoyl group can lead to complex solubility behavior in aqueous solutions. Poor aqueous solubility is a significant hurdle in experimental settings as it can lead to inaccurate dosing, low bioavailability, and difficulties in developing formulations for in vitro and in vivo studies.

Q2: What are the key factors influencing the aqueous solubility of this compound?

The solubility of this compound in aqueous solutions is primarily influenced by:

  • pH: The pyridine ring in the nicotinoyl group has a basic nitrogen atom, meaning its ionization state and, consequently, solubility, will be pH-dependent.

  • Temperature: Generally, solubility increases with temperature, although this effect may vary.

  • Co-solvents: The presence of organic co-solvents can significantly enhance solubility by reducing the polarity of the solvent system.

  • Excipients: The addition of solubilizing agents such as surfactants or cyclodextrins can improve solubility through various mechanisms.

Q3: Are there any known structural analogs with better solubility?

While specific data for this compound is limited, exploring analogs can be a viable strategy. For instance, derivatives with more polar functional groups or different substitution patterns on the pyridine ring might exhibit improved aqueous solubility. Pyrrolidin-2-one itself is miscible with water.[1][2][3][4][5] The solubility of nicotinic acid, a related structure, is influenced by the solvent's polarity and polarizability.[6]

Troubleshooting Guides

Issue 1: Difficulty in preparing a stock solution of desired concentration.

If you are unable to achieve the desired concentration for your stock solution, consider the following troubleshooting steps:

Experimental Workflow for Solubility Enhancement:

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps start Weigh Compound add_solvent Add Aqueous Solvent start->add_solvent vortex Vortex/Sonicate add_solvent->vortex observe Observe for Dissolution vortex->observe ph_adjustment Adjust pH observe->ph_adjustment Insoluble end_success Homogeneous Solution observe->end_success Soluble cosolvent Add Co-solvent ph_adjustment->cosolvent Still Insoluble ph_adjustment->end_success heating Gentle Heating cosolvent->heating Still Insoluble cosolvent->end_success surfactant Add Surfactant/Excipient heating->surfactant Still Insoluble heating->end_success surfactant->end_success end_fail Insoluble surfactant->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Methodologies:

  • pH Adjustment:

    • Protocol: Prepare a suspension of the compound in your aqueous buffer. Gradually add small aliquots of 1N HCl or 1N NaOH while monitoring the pH and observing for dissolution. The basic nitrogen on the pyridine ring suggests that lowering the pH might increase solubility by protonating this site.

    • Rationale: The ionization state of the molecule can be altered by changing the pH, which can significantly impact its interaction with water molecules.

  • Co-solvent Addition:

    • Protocol: Prepare your stock solution by first dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400) before adding the aqueous buffer.

    • Rationale: Co-solvents can increase the solubility of non-polar compounds in aqueous solutions by reducing the overall polarity of the solvent.[5]

    • Quantitative Data (Hypothetical):

Co-solvent (10% v/v)Apparent Solubility (µg/mL)
None (Aqueous Buffer pH 7.4)< 10
DMSO500
Ethanol250
PEG 400800
  • Gentle Heating:

    • Protocol: While stirring, gently warm the solution to a temperature between 37-50°C. Do not boil. Allow the solution to cool to room temperature to check for precipitation.

    • Rationale: Increasing the temperature often provides the energy needed to overcome the lattice energy of the solid compound, promoting dissolution.

  • Use of Solubilizing Excipients:

    • Protocol: Prepare the aqueous solution containing a solubilizing agent, such as a surfactant (e.g., Tween® 80, Cremophor® EL) or a cyclodextrin (e.g., HP-β-CD), before adding the compound.

    • Rationale: Surfactants can form micelles that encapsulate hydrophobic molecules, while cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface that can form inclusion complexes with poorly soluble compounds.

Issue 2: Precipitation of the compound upon dilution into aqueous media.

Precipitation upon dilution of a stock solution (typically in an organic solvent) into an aqueous buffer is a common issue.

Logical Relationship of Factors Causing Precipitation:

G stock_solution High Concentration Stock in Organic Solvent dilution Dilution into Aqueous Buffer stock_solution->dilution solvent_shift Sudden Polarity Shift dilution->solvent_shift super_saturation Supersaturation of Compound solvent_shift->super_saturation precipitation Precipitation super_saturation->precipitation

Caption: Factors leading to precipitation upon dilution.

Mitigation Strategies:

  • Optimize the Stock Solution Concentration:

    • Protocol: Prepare a less concentrated stock solution in the organic solvent. This will reduce the degree of supersaturation upon dilution.

  • Modify the Dilution Buffer:

    • Protocol: Include a small percentage of the organic co-solvent used for the stock solution in the final aqueous buffer. For example, if your stock is in DMSO, ensure your final aqueous medium contains 0.1-1% DMSO.

    • Protocol: Incorporate a solubilizing agent (surfactant or cyclodextrin) into the aqueous dilution buffer.

  • Control the Dilution Process:

    • Protocol: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

Quantitative Data on Dilution Stability (Hypothetical):

Dilution Buffer CompositionFinal Compound Concentration (µM)Observation after 1h
PBS (pH 7.4)10Precipitation
PBS with 0.5% DMSO10Clear Solution
PBS with 0.1% Tween® 8010Clear Solution
PBS with 1% HP-β-CD10Clear Solution

Signaling Pathway Considerations

While the specific signaling pathways involving this compound are not well-documented, its structural components suggest potential interactions with pathways involving nicotinic acetylcholine receptors or other pathways modulated by nicotinic acid derivatives. When designing experiments, it is crucial to consider how the chosen solubilization method might affect the biological system under investigation.

Signaling Pathway Interaction Workflow:

G compound This compound solubilization Solubilization Method (e.g., Co-solvent, Surfactant) compound->solubilization cellular_assay Cellular Assay solubilization->cellular_assay off_target_effects Potential Off-Target Effects solubilization->off_target_effects target_pathway Target Signaling Pathway cellular_assay->target_pathway data_interpretation Data Interpretation target_pathway->data_interpretation off_target_effects->data_interpretation

References

Technical Support Center: Optimizing Dosage and Administration of Novel Pyrrolidin-2-one Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage and administration of novel compounds, with a focus on pyrrolidin-2-one derivatives like 1-(2-Methylnicotinoyl)pyrrolidin-2-one, in animal models. Due to the limited specific data on this particular compound, the following troubleshooting guides and FAQs are based on general principles of pharmacology and animal research.

Troubleshooting Guides

Issue: Poor Compound Solubility

Problem: The test compound, a pyrrolidin-2-one derivative, does not dissolve sufficiently in standard aqueous vehicles for the desired concentration.

Possible Cause Troubleshooting Step Considerations
Incorrect Vehicle Selection Test a panel of biocompatible vehicles. Common options include saline, phosphate-buffered saline (PBS), and aqueous solutions with co-solvents or surfactants. For parenteral routes, ensure the final formulation is sterile.[1][2]The chosen vehicle should not have biological effects that could interfere with the study outcome.[3] Organic solvents used in in vitro studies are often not suitable for in vivo use.[1]
Compound Degradation Assess the stability of the compound in the selected vehicle over time and under different storage conditions (e.g., temperature, light exposure).Some compounds may be sensitive to pH, light, or temperature, leading to degradation and loss of activity.[2]
High Dose Concentration Required If solubility limits prevent achieving the target dose in a reasonable injection volume, consider alternative routes of administration (e.g., oral gavage instead of subcutaneous injection) that may allow for larger volumes or different formulations.Be mindful of the maximum recommended administration volumes for the chosen species and route to avoid adverse effects.[4]
Physical Stability Issues For suspensions, ensure uniform particle size and use appropriate suspending agents like sodium carboxymethylcellulose (CMC) to prevent caking and ensure consistent dosing.[5]High-viscosity suspensions can be difficult to administer accurately.[6]
Issue: Variability in Experimental Results

Problem: High variability is observed in physiological or behavioral responses among animals in the same dosage group.

Possible Cause Troubleshooting Step Considerations
Inaccurate Dosing Double-check all dose calculations, including conversions from human to animal doses if applicable. Ensure accurate body weight measurement for each animal.[1][5][7]A simple formula for converting human equivalent dose (HED) to an animal dose is: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km).[1][5]
Improper Administration Technique Ensure all personnel are thoroughly trained and proficient in the chosen administration route (e.g., intraperitoneal, intravenous, oral gavage). Inconsistent administration can lead to variable absorption.For oral gavage, it's crucial to deliver the substance directly to the stomach without causing injury to the esophagus.[4] For injections, ensure the needle is correctly placed to avoid administration into an unintended location.[2]
Animal Stress Habituate animals to the handling and restraint procedures before the experiment begins to minimize stress-induced physiological changes that can affect drug response.[4][6]Stress can be a significant confounding factor in many experimental paradigms.[4]
Vehicle Effects Always include a vehicle-only control group to account for any biological effects of the vehicle itself.[3]No vehicle is entirely biologically inert.[3]

Frequently Asked Questions (FAQs)

1. How do I calculate the correct dosage for my animal model?

Most medications in veterinary and preclinical research are dosed based on the animal's body weight (e.g., mg/kg).[7] The general formula to calculate the required volume of a drug solution is:

(Dose (mg/kg) * Body Weight (kg)) / Concentration of Drug (mg/mL) = Volume to Administer (mL)

It is common to use at least three doses of a test compound to demonstrate a dose-dependent effect.[1][5]

2. What is the maximum volume I can inject into a mouse or rat?

The maximum recommended injection volume depends on the route of administration and the animal species. Adhering to these limits is crucial to avoid tissue damage and undue stress.

Route of Administration Mouse (mL) Rat (mL)
Intravenous (IV) 0.20.5
Intraperitoneal (IP) 1.0 - 2.05.0 - 10.0
Subcutaneous (SC) 1.0 - 2.05.0 - 10.0
Intramuscular (IM) 0.050.2
Oral Gavage (PO) 0.5 - 1.05.0 - 10.0

Note: These are general guidelines. The physicochemical properties of the substance may necessitate lower volumes.[4] Always consult your institution's IACUC guidelines.

3. What are the key considerations when selecting a vehicle for a novel compound?

When choosing a vehicle, consider the following:

  • Solubility and Stability: The compound must be soluble and stable in the vehicle.

  • Biocompatibility: The vehicle should be non-toxic and have minimal biological effects at the administered volume.

  • Route of Administration: The vehicle must be appropriate for the chosen route (e.g., sterile for parenteral routes).[2]

  • Viscosity and Osmolality: These should be close to physiological levels to minimize irritation.

4. How can I minimize stress on the animals during drug administration?

To reduce stress, it is recommended to:

  • Habituate the animals to handling and the dosing procedure before the study begins.[3][4]

  • Use appropriate restraint techniques to ensure the safety of both the animal and the handler.[3]

  • Perform procedures efficiently to minimize the duration of restraint.

  • Maintain visual, auditory, and olfactory contact with other animals when possible if they must be separated for dosing.[6]

5. Should I use pharmaceutical-grade compounds for my experiments?

Whenever available, the use of pharmaceutical-grade chemicals is recommended to ensure that toxic or unwanted side effects are not introduced into the study.[2]

Experimental Protocols

Protocol 1: Preparation of a Suspension for Oral Gavage
  • Objective: To prepare a uniform suspension of a pyrrolidin-2-one derivative for oral administration in rats.

  • Materials:

    • Test compound (e.g., this compound)

    • Vehicle (e.g., 0.5% w/v sodium carboxymethylcellulose in sterile water)[5]

    • Mortar and pestle or homogenizer

    • Sterile water for injection or normal saline[5]

    • Calibrated balance

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the required amount of test compound and vehicle based on the desired concentration and final volume.

    • Weigh the test compound accurately.

    • If necessary, reduce the particle size of the compound using a mortar and pestle.

    • Prepare the 0.5% CMC solution by slowly adding the CMC powder to the sterile water while stirring continuously until fully dissolved.

    • Gradually add the powdered test compound to a small amount of the vehicle to create a paste.

    • Slowly add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.

    • Continue stirring for a sufficient duration to ensure a homogenous suspension.

    • Visually inspect the suspension for uniformity before each administration. Stir the suspension immediately before drawing each dose to ensure consistency.

Protocol 2: Dose Calculation and Administration
  • Objective: To accurately calculate and administer a dose of the test compound to a mouse based on its body weight.

  • Materials:

    • Prepared drug solution/suspension

    • Individually housed and identified mouse

    • Calibrated scale for weighing the mouse

    • Appropriate sized syringe and needle (e.g., gavage needle for oral administration)

  • Procedure:

    • Weigh the mouse immediately before dosing and record its weight in kilograms.

    • Use the formula: Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL) to calculate the required volume.

    • For example, for a 10 mg/kg dose to a 0.025 kg mouse using a 1 mg/mL solution: (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL.

    • Draw the calculated volume into the syringe.

    • Administer the compound using the appropriate, approved technique for the chosen route of administration.

    • Monitor the animal for any adverse reactions following administration as per the IACUC approved protocol.[2]

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Compound Testing cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase A Dose Calculation & Vehicle Selection B Compound Formulation (Solution/Suspension) A->B E Compound Administration B->E F Control Group (Vehicle Only) B->F C Animal Acclimation & Baseline Measurements D Animal Grouping & Randomization C->D G Post-Dosing Monitoring (Clinical Signs) E->G F->G H Data Collection (e.g., Behavioral, Physiological) G->H I Terminal Procedures & Sample Collection H->I J Data Analysis I->J K Results Interpretation J->K

Caption: A typical workflow for testing a novel compound in an animal model.

Formulation_Decision_Tree Formulation Development Decision Tree A Start: Novel Compound B Is it soluble in aqueous vehicle (e.g., saline)? A->B C Use aqueous solution B->C Yes D Try co-solvents (e.g., PEG, ethanol)? B->D No E Use co-solvent system D->E Yes F Try surfactants or emulsifiers? D->F No G Create suspension with suspending agent (e.g., CMC) F->G No H Use emulsion or micellar solution F->H Yes I Re-evaluate route of administration or modify compound G->I If unstable/unsuitable

Caption: A decision tree for selecting an appropriate formulation vehicle.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for a Psychoactive Pyrrolidinone cluster_receptor Synaptic Cleft cluster_intracellular Intracellular Signaling Compound Pyrrolidinone Derivative Receptor GPCR (e.g., 5-HT Receptor) Compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression Alters

Caption: A hypothetical signaling cascade for a novel psychoactive compound.

References

stability issues of 1-(2-Methylnicotinoyl)pyrrolidin-2-one in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 1-(2-Methylnicotinoyl)pyrrolidin-2-one during long-term storage. The following information is based on the chemical properties of its constituent moieties, nicotinic acid and a pyrrolidinone derivative, and established principles of pharmaceutical stability testing.

Troubleshooting Guides & FAQs

This section addresses specific issues that users might encounter during their experiments involving the long-term storage of this compound.

Question 1: I have been storing this compound at room temperature for several months and suspect degradation. What are the optimal storage conditions?

Answer: For long-term storage, it is recommended to store this compound in a cool, dry, and dark environment. Optimal conditions would be refrigeration (2-8 °C) or freezing (-20 °C), protected from light and moisture. Room temperature storage, especially under fluctuating conditions, can accelerate degradation. Always store the compound in a tightly sealed container to prevent exposure to air and humidity.

Question 2: What are the likely degradation pathways for this compound?

Answer: Based on its chemical structure, which contains an amide and a nicotinoyl group, the primary degradation pathways are likely hydrolysis and oxidation.

  • Hydrolysis: The amide bond in the pyrrolidinone ring and the amide linkage to the methylnicotinoyl group are susceptible to hydrolysis, especially in the presence of acidic or basic conditions. This can lead to the opening of the pyrrolidinone ring or cleavage of the nicotinoyl group.

  • Oxidation: The pyridine ring of the nicotinoyl moiety can be susceptible to oxidation, particularly if exposed to air and light over extended periods.

Question 3: How can I detect degradation in my sample of this compound?

Answer: The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for their quantification. A change in the physical appearance of the sample, such as discoloration or a change in consistency, may also indicate degradation.

Question 4: I need to perform a stability study on this compound. What is a general protocol for a forced degradation study?

Answer: A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[1] A typical protocol involves exposing the compound to various stress conditions more severe than accelerated stability testing conditions.[2] The goal is to achieve 5-20% degradation.[2]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid compound in an oven at a controlled temperature (e.g., 105°C) for a specified time. Dissolve the stressed sample in the solvent before analysis.

    • Photolytic Degradation: Expose the solid compound or its solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent compound from all degradation products.[3]

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradation Products Detected
0.1 M HCl246015.22
0.1 M NaOH86022.53
3% H₂O₂24258.71
Thermal481055.11
Photolytic (UV)72253.41

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (105°C) stock->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize hplc_ms HPLC / LC-MS Analysis oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms neutralize->hplc_ms data Data Interpretation (Identify & Quantify Degradants) hplc_ms->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 1-(2-Methylnicotinoyl) pyrrolidin-2-one prod1 2-Methylnicotinic Acid parent->prod1 Amide cleavage prod2 Pyrrolidin-2-one derivative parent->prod2 Ring opening prod3 N-oxide derivative parent->prod3 Pyridine oxidation

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of 1-(2-Methylnicotinoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(2-Methylnicotinoyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound product?

A1: The most common impurities depend on the synthetic route employed. Assuming the synthesis involves the acylation of pyrrolidin-2-one with 2-methylnicotinoyl chloride, potential impurities include:

  • Unreacted Starting Materials: 2-Methylnicotinic acid and pyrrolidin-2-one.

  • Reagents from Acyl Chloride Formation: Residual thionyl chloride or oxalyl chloride by-products if 2-methylnicotinoyl chloride was synthesized in situ or used from a commercial source that contains stabilizers.

  • Side-Reaction Products: Diacylated pyrrolidin-2-one or products from the self-condensation of pyrrolidin-2-one under basic conditions.

  • Hydrolysis Product: 2-Methylnicotinic acid from the hydrolysis of the desired product during workup or purification.

Q2: What is the general polarity of this compound and how does this influence purification?

A2: this compound is a moderately polar compound. It possesses a polar lactam ring and a pyridine ring, along with a ketone functional group. This polarity profile makes it amenable to purification by normal-phase column chromatography and recrystallization from moderately polar solvents.

Q3: Can I use an acid-base extraction to purify my product?

A3: An acid-base extraction can be useful for removing acidic or basic impurities. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can remove unreacted 2-methylnicotinic acid. A subsequent wash with a mild aqueous acid (e.g., dilute HCl) could potentially remove any highly basic impurities, although the pyridine nitrogen in the product has a low pKa. Care must be taken as prolonged exposure to strong acids or bases can lead to hydrolysis of the lactam or the acyl group.

Q4: Is this compound prone to degradation during purification?

A4: N-acyl lactams can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the molecule to form pyrrolidin-2-one and 2-methylnicotinic acid.[1] It is advisable to use neutral or mildly acidic/basic conditions during workup and purification and to avoid prolonged heating in the presence of water.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after purification - Product loss during extraction due to its partial water solubility.- Hydrolysis of the product during aqueous workup.- Inefficient elution from the silica gel column.- Product remains in the mother liquor after recrystallization.- Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.- Use a minimal amount of mild aqueous acid/base for washing and work quickly.- Increase the polarity of the elution solvent in column chromatography.- Concentrate the mother liquor and attempt a second recrystallization or purify by column chromatography.
Product is an oil and will not crystallize - Presence of impurities that inhibit crystallization.- The product itself may be a low-melting solid or an oil at room temperature.- First, try to purify the oil by column chromatography to remove impurities.- Attempt recrystallization from a different solvent system. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, diethyl ether) is often effective.[2] - Try cooling the concentrated solution to a lower temperature (e.g., in an ice bath or freezer).- Scratch the inside of the flask with a glass rod to induce crystallization.
Multiple spots on TLC after column chromatography - Co-elution of impurities with the product.- Degradation of the product on the silica gel.- Optimize the solvent system for better separation. A less polar solvent system might improve the resolution.[3] - Use a different stationary phase, such as alumina (neutral or basic), if the product is sensitive to the acidic nature of silica gel.[4] - Deactivate the silica gel by adding a small percentage of triethylamine to the eluent if the impurities are acidic.
Product purity does not improve after recrystallization - The chosen solvent is not ideal for separating the specific impurities present.- The impurity has very similar solubility properties to the product.- Experiment with different recrystallization solvents or solvent mixtures.[5] For aromatic compounds, solvents like toluene or mixtures like ethyl acetate/hexanes can be effective.[2][6]- If the impurity is known, choose a solvent that has a high solubility for the impurity and low solubility for the product at low temperatures.- Consider an alternative purification method, such as column chromatography or preparative TLC.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Polarity of Impurity to be Removed Stationary Phase Recommended Eluent System (starting polarity) Rationale
Less PolarSilica GelHexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v)Allows for the elution of non-polar impurities first, retaining the more polar product.[7]
More PolarSilica GelDichloromethane/Methanol (e.g., 99:1 to 95:5 v/v)Elutes the moderately polar product while retaining highly polar impurities like residual acids.[7]
Acid-sensitive productNeutral AluminaHexane/Ethyl Acetate (e.g., 8:2 v/v)Avoids potential degradation of the product on acidic silica gel.[4]

Table 2: Potential Recrystallization Solvents

Solvent/Solvent System Compound Solubility Notes
Ethyl Acetate / HexanesSoluble in hot ethyl acetate, insoluble in cold hexanes.A common and effective system for moderately polar compounds.[2]
Acetone / WaterSoluble in acetone, insoluble in water.Use with caution to avoid hydrolysis if heated for extended periods.[2]
TolueneModerately soluble in hot toluene, less soluble in cold.Good for aromatic compounds and can sometimes provide high-quality crystals.[6]
IsopropanolSoluble in hot isopropanol, less soluble in cold.A good single-solvent option for moderately polar compounds.
Dichloromethane / Diethyl EtherSoluble in dichloromethane, less soluble in diethyl ether.A lower-boiling point system that is easy to remove.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 8:2 Hexane/Ethyl Acetate).

  • Column Packing: Carefully pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Once the solvent level reaches the top of the silica bed, carefully load the dissolved crude product onto the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the product.[7]

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Induce Crystallization: Add a "poor" solvent (e.g., hexanes) dropwise at room temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[5]

  • Scaling Up: Dissolve the bulk of the crude product in the minimum required amount of the hot "good" solvent in an Erlenmeyer flask.

  • Cooling and Crystallization: Slowly add the "poor" solvent until slight turbidity persists. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude 1-(2-Methylnicotinoyl) pyrrolidin-2-one Dissolution Dissolve in Dichloromethane Crude_Product->Dissolution Aqueous_Wash Aqueous Workup (Mild Base/Acid) Dissolution->Aqueous_Wash Drying Dry Organic Layer (e.g., Na2SO4) Aqueous_Wash->Drying Concentration1 Concentrate under Vacuum Drying->Concentration1 Purification_Choice Purification Method Concentration1->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Impure Oil or Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crude Solid Pure_Product_CC Pure Product Column_Chromatography->Pure_Product_CC Pure_Product_Recryst Pure Product Recrystallization->Pure_Product_Recryst

Caption: General workflow for the purification of this compound.

Caption: Decision tree for selecting a purification strategy.

References

addressing batch-to-batch variability of synthesized 1-(2-Methylnicotinoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability for researchers, scientists, and drug development professionals working with 1-(2-Methylnicotinoyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves the N-acylation of pyrrolidin-2-one with 2-methylnicotinoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the critical parameters that can influence batch-to-batch variability?

A2: Several factors can contribute to variability between batches:

  • Purity of Starting Materials: The purity of both pyrrolidin-2-one and 2-methylnicotinoyl chloride is crucial. Impurities in either starting material can lead to side reactions and the formation of undesired byproducts.

  • Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents can significantly impact the reaction outcome.

  • Solvent and Base: The choice of solvent and base, as well as their purity and moisture content, can affect reaction kinetics and impurity profiles.

  • Work-up and Purification: Inconsistent work-up procedures or purification methods (e.g., crystallization, chromatography) can lead to variations in the final product's purity and physical properties.

Q3: What are some potential side reactions and impurities I should be aware of?

A3: Potential side reactions include the hydrolysis of the acyl chloride, di-acylation, and side reactions involving impurities in the starting materials. Common impurities may include unreacted starting materials, 2-methylnicotinic acid, and various process-related impurities.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of starting materials and the formation of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield 1. Incomplete reaction.[1] 2. Degradation of the product during work-up. 3. Sub-optimal reaction temperature.1. Monitor the reaction by TLC or HPLC to ensure completion. Extend the reaction time if necessary. 2. Ensure the work-up procedure is performed at an appropriate temperature and pH to avoid product degradation. 3. Optimize the reaction temperature. Acylation reactions are often exothermic and may require initial cooling.
High Impurity Levels 1. Impure starting materials. 2. Inappropriate solvent or base. 3. Incorrect reaction stoichiometry.1. Verify the purity of pyrrolidin-2-one and 2-methylnicotinoyl chloride by appropriate analytical methods (e.g., NMR, GC-MS). 2. Use dry, high-purity solvents and a non-nucleophilic base. 3. Ensure accurate measurement of all reagents.
Inconsistent Crystal Form or Physical Appearance 1. Variations in the final purification step (e.g., solvent, temperature). 2. Presence of residual solvents or minor impurities.1. Standardize the crystallization procedure, including solvent system, cooling rate, and drying conditions. 2. Analyze the final product for residual solvents and trace impurities that may affect its physical properties.
Poor Solubility of the Final Product 1. Polymorphism. 2. Presence of insoluble impurities.1. Characterize the solid-state properties of different batches using techniques like XRPD and DSC. 2. Analyze for and remove any insoluble impurities through appropriate filtration or purification steps.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylnicotinoyl Chloride

Materials:

  • 2-Methylnicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend 2-methylnicotinic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by observing the dissolution of the solid and the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 2-methylnicotinoyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of this compound

Materials:

  • Pyrrolidin-2-one

  • 2-Methylnicotinoyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A suitable non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve pyrrolidin-2-one and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-methylnicotinoyl chloride in the same anhydrous solvent to the cooled mixture.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time, then warm to room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 3: Quality Control Analysis by HPLC-MS

Objective: To determine the purity of this compound and identify potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the product and any less polar impurities.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 260 nm

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

Procedure:

  • Prepare a standard solution of a reference batch of this compound of known purity.

  • Prepare a sample solution of the batch to be tested at the same concentration.

  • Inject the standard and sample solutions into the HPLC-MS system.

  • Analyze the chromatograms to determine the retention time and peak area of the main product and any impurities.

  • Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the main peak and impurity peaks for identification.

Data Presentation

Table 1: Representative Batch Analysis Data

Batch IDYield (%)Purity by HPLC (%)Key Impurity 1 (Area %)Key Impurity 2 (Area %)
B-0018599.20.3 (Unreacted Pyrrolidin-2-one)0.1 (2-Methylnicotinic acid)
B-0027898.50.8 (Unreacted Pyrrolidin-2-one)0.2 (2-Methylnicotinic acid)
B-0039199.50.1 (Unreacted Pyrrolidin-2-one)<0.1

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Materials (Pyrrolidin-2-one, 2-Methylnicotinic acid) AcylChloride Formation of 2-Methylnicotinoyl Chloride Start->AcylChloride Acylation N-Acylation Reaction AcylChloride->Acylation CrudeProduct Crude Product Acylation->CrudeProduct Workup Aqueous Work-up CrudeProduct->Workup Purification Crystallization / Chromatography Workup->Purification FinalProduct Final Product (this compound) Purification->FinalProduct QC Quality Control (HPLC, NMR, MS) FinalProduct->QC TroubleshootingLogic cluster_causes Potential Causes cluster_actions Corrective Actions Problem Batch-to-Batch Variability Observed Cause1 Starting Material Purity Problem->Cause1 Cause2 Reaction Conditions Problem->Cause2 Cause3 Work-up/Purification Problem->Cause3 Action1 Analyze Raw Materials Cause1->Action1 Action2 Standardize SOPs Cause2->Action2 Action3 Optimize Purification Cause3->Action3 ConsistentProduct Consistent Product Quality Action1->ConsistentProduct Action2->ConsistentProduct Action3->ConsistentProduct

References

Technical Support Center: Enhancing Bioavailability of Novel Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of investigational compounds, using the hypothetical molecule N-((2-methylnicotinoyl)pyrrolidin-2-one) (referred to as "CMPD-X") as a representative case. CMPD-X is characterized by poor aqueous solubility and moderate permeability, common challenges in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to characterize the bioavailability challenges of a new chemical entity like CMPD-X?

A1: The initial characterization should focus on fundamental physicochemical properties. This includes determining the aqueous solubility at different pH values (e.g., 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract), measuring the partition coefficient (LogP) to understand its lipophilicity, and assessing its solid-state properties (e.g., crystallinity, polymorphism). An initial in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide early insights into its potential for passive absorption.

Q2: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like CMPD-X?

A2: Strategies for enhancing the bioavailability of poorly soluble drugs can be broadly categorized into several approaches.[1][2] These include:

  • Physical Modifications: Reducing particle size through micronization or nanosizing to increase the surface area for dissolution.[3]

  • Formulation Approaches:

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier to improve wettability and dissolution.[4]

    • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, or co-solvents to create solutions, emulsions (SEDDS/SMEDDS), or microemulsions that can enhance absorption.[5]

    • Complexation: Using cyclodextrins to form inclusion complexes that increase the apparent solubility of the drug.[6]

  • Chemical Modifications:

    • Salt Formation: Creating a salt form of the drug with improved solubility and dissolution rate.[4]

    • Prodrugs: Synthesizing a bioreversible derivative of the drug with enhanced solubility or permeability.[7]

Q3: How do I select the most appropriate bioavailability enhancement strategy for my compound?

A3: The selection of an appropriate strategy depends on the specific properties of your compound. A decision-making workflow can be helpful. For instance, for a compound with high permeability but low solubility (BCS Class II), the focus should be on improving dissolution. In contrast, a compound with low permeability and low solubility (BCS Class IV) may require a more complex approach that addresses both issues simultaneously, such as a lipid-based formulation with a permeation enhancer.

G cluster_0 Start: Characterize Compound cluster_1 Solubility Enhancement cluster_2 Permeability Enhancement cluster_3 Formulation Strategies cluster_4 Outcome start Determine Solubility & Permeability (BCS Class) solubility Poor Solubility? start->solubility bcs2 BCS Class II/IV solubility->bcs2 Yes bcs1 BCS Class I/III solubility->bcs1 No perm Poor Permeability? perm_strat Permeation Enhancers Lipid Formulations Prodrug Approach perm->perm_strat Yes sol_strat Micronization Solid Dispersion Salt Formation Complexation perm->sol_strat No bcs2->perm bcs1->perm combined_strat Lipid-Based Systems (SEDDS/SMEDDS) Nanoparticles with Surface Modifiers perm_strat->combined_strat end Proceed to In Vivo Testing sol_strat->end combined_strat->end

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: Inconsistent In Vitro Dissolution Results

Q: My team is observing high variability in the dissolution profiles of our CMPD-X solid dispersion formulation. What could be the cause and how can we troubleshoot this?

A: High variability in dissolution testing can stem from several factors related to both the formulation and the experimental setup.[8] Here’s a systematic approach to troubleshooting:

  • Formulation Homogeneity:

    • Is the drug uniformly dispersed in the polymer? Inhomogeneity can lead to different dissolution rates.

    • Troubleshooting Step: Use analytical techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the amorphous state and lack of crystalline drug in the dispersion. Employ Raman mapping or similar techniques to assess the uniformity of drug distribution within the solid dispersion.

  • Dissolution Method Parameters:

    • Is the dissolution medium and apparatus appropriate? The choice of medium should be justified (e.g., simulated gastric or intestinal fluid).[9] Inadequate agitation can lead to the formation of an unstirred water layer, affecting dissolution.

    • Troubleshooting Step: Review the paddle or basket speed (rpm) and ensure it provides sufficient agitation without causing excessive turbulence.[10] Consider using a surfactant in the dissolution medium if the drug is very hydrophobic, but be mindful that this may not be biorelevant.

  • Sampling and Analysis:

    • Are sampling techniques consistent? Inconsistent sampling times or volumes can introduce variability.

    • Troubleshooting Step: Ensure that sampling is performed at the same location and depth within the dissolution vessel each time. Use validated analytical methods (e.g., HPLC) for drug quantification and check for any interference from excipients.

Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability

Q: We developed a lipid-based formulation of CMPD-X that shows excellent dissolution in vitro, but the in vivo bioavailability in our rat model is still low. What could explain this discrepancy?

A: A disconnect between in vitro and in vivo performance often points to physiological factors not captured by simple dissolution tests. Here are potential causes and troubleshooting steps:

  • Precipitation in the GI Tract:

    • Does the drug precipitate out of the formulation upon dilution in the stomach or intestine? Lipid-based systems can be diluted by gastrointestinal fluids, leading to drug precipitation.

    • Troubleshooting Step: Perform a "dispersion and digestion" test. This involves dispersing the formulation in simulated gastric fluid, followed by the addition of simulated intestinal fluid containing bile salts and enzymes to mimic in vivo conditions. Monitor the amount of drug that remains in solution over time.

  • First-Pass Metabolism:

    • Is the drug extensively metabolized in the liver or gut wall? High first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation, even if it is well-absorbed from the gut.[11]

    • Troubleshooting Step: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. If metabolic instability is confirmed, a prodrug approach to mask the metabolic site might be necessary.

  • Efflux Transporter Activity:

    • Is the drug a substrate for efflux transporters like P-glycoprotein (P-gp)? These transporters can pump the drug back into the intestinal lumen, limiting its net absorption.

    • Troubleshooting Step: Use in vitro cell-based assays (e.g., Caco-2 permeability assay) with and without a P-gp inhibitor to assess whether your compound is a substrate. If it is, formulation strategies that include P-gp inhibitors (if safe and feasible) could be explored.

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Troubleshooting Steps problem Poor In Vitro-In Vivo Correlation (Good Dissolution, Poor Bioavailability) cause1 GI Precipitation problem->cause1 cause2 First-Pass Metabolism problem->cause2 cause3 P-gp Efflux problem->cause3 step1 Dispersion & Digestion Test cause1->step1 step2 In Vitro Metabolic Stability Assay cause2->step2 step3 Caco-2 Permeability Assay (with/without inhibitor) cause3->step3

Caption: Troubleshooting logic for poor in vitro-in vivo correlation.

Data Presentation

Table 1: Solubility of CMPD-X in Biorelevant Media

MediumpHCompositionSolubility (µg/mL)
Simulated Gastric Fluid (SGF)1.2USP0.5 ± 0.1
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5Biorelevant.com2.1 ± 0.3
Fed State Simulated Intestinal Fluid (FeSSIF)5.0Biorelevant.com15.8 ± 1.2

Table 2: Comparison of Pharmacokinetic Parameters of Different CMPD-X Formulations in Rats (10 mg/kg oral dose)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension55 ± 124.0 ± 1.1450 ± 98100 (Reference)
Micronized Powder120 ± 252.5 ± 0.8980 ± 150218
Solid Dispersion (PVP K30)350 ± 601.5 ± 0.52800 ± 450622
SMEDDS850 ± 1101.0 ± 0.36100 ± 8001356

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing using USP Apparatus II (Paddle Method)
  • Preparation of Dissolution Medium: Prepare 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid) according to the manufacturer's instructions and maintain the temperature at 37 ± 0.5 °C.

  • Apparatus Setup: Set up the USP Apparatus II with the paddle speed at 75 rpm.

  • Sample Introduction: Introduce the formulation (e.g., a capsule containing the solid dispersion equivalent to 10 mg of CMPD-X) into the dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the samples through a 0.45 µm syringe filter.

  • Analysis: Quantify the concentration of CMPD-X in each sample using a validated HPLC-UV method.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Donor Plate Preparation: Prepare a solution of CMPD-X in a buffer with a pH of 6.5 (to simulate the small intestine) at a concentration of 100 µM.

  • Membrane Coating: Coat the filter of a 96-well filter plate with a 1% solution of lecithin in dodecane to form the artificial membrane.

  • Assembly: Add the CMPD-X solution to the donor wells and place the filter plate on top of a 96-well acceptor plate containing a pH 7.4 buffer.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Analysis: After incubation, determine the concentration of CMPD-X in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-1 / (A * t)) * (Vd * Va / (Vd + Va)) * ln(1 - (Ca / Ceq)) Where A is the filter area, t is the incubation time, Vd and Va are the volumes of the donor and acceptor wells, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.

Protocol 3: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300 g) for at least one week with free access to food and water.

  • Dosing: Fast the rats overnight prior to dosing. Administer the CMPD-X formulation via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for CMPD-X concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.

G cluster_0 Pre-Study cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis acclimatize Acclimatize Rats fast Overnight Fasting acclimatize->fast dose Oral Gavage Dosing (10 mg/kg) fast->dose sample Serial Blood Sampling (0-24h) dose->sample centrifuge Centrifuge for Plasma sample->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_analysis

References

resolving analytical challenges in the detection of 1-(2-Methylnicotinoyl)pyrrolidin-2-one metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical detection of 1-(2-Methylnicotinoyl)pyrrolidin-2-one and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental workflows, from sample preparation to final analysis.

Sample Preparation

Problem: Low recovery of metabolites during solid-phase extraction (SPE).

Possible Causes & Solutions:

CauseSolution
Inappropriate Sorbent Chemistry The polar nature of many metabolites may lead to poor retention on traditional C18 phases. Consider using a mixed-mode or polymer-based sorbent with both reversed-phase and ion-exchange properties. For highly polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges may be more effective.
Incorrect pH of Sample/Solvents The charge state of the metabolites is pH-dependent. Adjust the pH of the sample and wash/elution solvents to ensure optimal retention and elution. For acidic metabolites, acidify the sample to ensure they are in their neutral form for better retention on reversed-phase sorbents. For basic metabolites, basify the sample.
Sample Overload Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and low recovery. If high concentrations are expected, consider using a larger capacity cartridge or diluting the sample.
Drying of the Sorbent Bed Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent recoveries. Ensure the sorbent remains wetted throughout the process until the final drying step before elution.

Problem: Significant matrix effects observed in LC-MS/MS analysis.

Possible Causes & Solutions:

CauseSolution
Co-elution of Endogenous Components Phospholipids and other matrix components can co-elute with the analytes of interest, causing ion suppression or enhancement. Optimize the chromatographic method to improve separation. A "dilute-and-shoot" approach, while simple, is often prone to matrix effects; implementing a more rigorous sample clean-up like SPE or liquid-liquid extraction (LLE) is recommended.[1][2][3][4][5]
Insufficient Sample Clean-up Protein precipitation alone may not be sufficient to remove all interfering substances.[4] Consider a multi-step clean-up, such as protein precipitation followed by SPE.
Use of an Inappropriate Internal Standard A suitable internal standard is crucial for compensating for matrix effects. Ideally, a stable isotope-labeled version of the analyte should be used. If unavailable, a structurally similar analog that co-elutes with the analyte can be an alternative.
Chromatographic Separation

Problem: Poor peak shape (e.g., tailing, fronting) for polar metabolites.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Residual silanols on silica-based C18 columns can interact with polar analytes, causing peak tailing. Use a column with end-capping or a phenyl-hexyl stationary phase. Alternatively, HILIC chromatography is well-suited for the retention and separation of polar compounds.[6][7][8]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and, consequently, the retention and peak shape of the analytes. Experiment with different mobile phase pH values to find the optimal condition for symmetrical peaks.
Metal Chelation Some metabolites may chelate with metal ions in the HPLC system (e.g., stainless steel components), leading to peak tailing. Adding a small amount of a chelating agent like EDTA to the mobile phase can mitigate this issue.

Problem: Co-elution of isomeric metabolites.

Possible Causes & Solutions:

CauseSolution
Insufficient Chromatographic Resolution Isomers often have very similar physicochemical properties, making them difficult to separate.[9] Increase the column length, decrease the particle size of the stationary phase, or optimize the gradient elution profile to enhance resolution.[10]
Inadequate Stationary Phase Selectivity A standard C18 column may not provide sufficient selectivity for isomeric separation.[11] Consider columns with different selectivities, such as phenyl-hexyl, pentafluorophenyl (PFP), or embedded polar group (EPG) stationary phases, which can offer different interaction mechanisms.[11]
Mass Spectrometric Detection

Problem: Low sensitivity or inability to detect certain metabolites.

Possible Causes & Solutions:

CauseSolution
Inefficient Ionization The ionization efficiency of metabolites can vary significantly depending on their structure and the ionization source conditions. Optimize source parameters such as capillary voltage, gas flow rates, and temperature. Test both positive and negative ionization modes, as some metabolites may ionize preferentially in one mode.
In-source Fragmentation Labile metabolites may fragment in the ion source before reaching the mass analyzer. Use a "softer" ionization technique if available, or optimize the source conditions to minimize fragmentation.
Incorrect Precursor/Product Ion Selection (for MRM) For targeted analysis using multiple reaction monitoring (MRM), incorrect selection of precursor and product ions will result in no signal. Infuse a standard of the metabolite (if available) to determine the optimal precursor and product ions and their corresponding collision energies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic pathways for this compound?

A1: Based on the metabolism of structurally related compounds like nicotine and other pyrrolidinone-containing substances, the primary metabolic pathways are expected to be:

  • Oxidation of the pyrrolidinone ring: This can lead to the formation of hydroxylated metabolites and further oxidation to a lactam.

  • Hydroxylation of the methyl group on the nicotinoyl moiety.

  • N-dealkylation is a less common but possible pathway for some pyrrolidinone structures.

  • Glucuronidation: Phase II metabolism will likely involve the conjugation of hydroxylated metabolites with glucuronic acid to form more water-soluble compounds for excretion.[12]

Q2: Which analytical technique is better suited for this analysis, LC-MS/MS or GC-MS?

A2: LC-MS/MS is generally the preferred technique for the analysis of drug metabolites in biological matrices.[2] This is because most metabolites are polar and non-volatile, making them amenable to LC separation without the need for derivatization. ESI is a soft ionization technique that is well-suited for these types of molecules. GC-MS can also be used, but it would likely require a derivatization step to increase the volatility and thermal stability of the polar metabolites.[13][14][15] However, GC-MS can provide excellent chromatographic resolution and characteristic fragmentation patterns.

Q3: How can I quantify the metabolites if I don't have analytical standards for all of them?

A3: Quantifying metabolites without authentic standards is a common challenge. Several strategies can be employed:

  • Semi-quantitation: Use a standard of the parent compound or a structurally similar metabolite to create a calibration curve. The results will be an estimate of the concentration.

  • Relative quantitation: Compare the peak areas of the metabolites across different samples to determine relative changes in their abundance.

  • Use of a universal response factor: This is a less accurate method that assumes all metabolites have the same response in the mass spectrometer as the parent compound.

Q4: What are the expected m/z values for the parent compound and its primary metabolites?

A4: The following table summarizes the predicted exact masses and corresponding m/z values for the protonated parent molecule and its potential phase I metabolites.

CompoundChemical FormulaExact Mass[M+H]⁺ m/z
Parent Compound C₁₁H₁₄N₂O₂206.1055207.1133
Monohydroxylated Metabolite C₁₁H₁₄N₂O₃222.1004223.1082
Dihydroxylated Metabolite C₁₁H₁₄N₂O₄238.0953239.1031
Carboxylation of Methyl Group C₁₁H₁₂N₂O₄236.0797237.0875
Pyrrolidinone Ring Opening C₁₁H₁₆N₂O₃224.1161225.1239

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound Metabolites in Urine
  • Sample Preparation (SPE):

    • Centrifuge 1 mL of urine at 5000 x g for 10 minutes.

    • Take 500 µL of the supernatant and add 50 µL of an internal standard solution (e.g., 1 µg/mL of a stable isotope-labeled analog).

    • Condition a mixed-mode SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the metabolites with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive

    • Scan Type: Multiple Reaction Monitoring (MRM) of predicted transitions.

Protocol 2: GC-MS Analysis of this compound Metabolites in Urine
  • Sample Preparation and Derivatization:

    • Perform the SPE clean-up as described in Protocol 1.

    • To the dried eluate, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

    • Injector Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Visualizations

Predicted Metabolic Pathway

G parent This compound met1 Hydroxylated Metabolite (Pyrrolidinone Ring) parent->met1 Phase I Oxidation met2 Hydroxylated Metabolite (Methyl Group) parent->met2 Phase I Oxidation met3 Lactam Metabolite met1->met3 Phase I Oxidation met4 Ring-Opened Metabolite met1->met4 Phase I Hydrolysis met5 Glucuronide Conjugate met1->met5 Phase II Glucuronidation met2->met5 Phase II Glucuronidation

Caption: Predicted metabolic pathway of this compound.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Biological Sample (e.g., Urine, Plasma) spe Solid-Phase Extraction (SPE) sample->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms gcms GC-MS Analysis (with Derivatization) evap->gcms proc Data Acquisition & Processing lcms->proc gcms->proc ident Metabolite Identification proc->ident quant Quantification ident->quant

Caption: General experimental workflow for metabolite analysis.

References

Validation & Comparative

Comparative Efficacy of Novel Pyrrolidinone Compounds in Cognitive Enhancement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quest for novel therapeutic agents to enhance cognitive function and treat neurodegenerative disorders is a cornerstone of modern neuroscience research. The pyrrolidinone ring system is a key pharmacophore found in a class of nootropic agents known as racetams. This guide provides a comparative analysis of the hypothetical compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one against established cognitive enhancers. While no direct experimental data for this specific molecule is publicly available, its structural components—a pyrrolidinone core similar to racetams and a methylnicotinoyl moiety related to nicotinic acid—suggest a potential role in cognitive enhancement. This document serves as a resource for researchers by comparing its theoretical profile to the known efficacy and mechanisms of leading compounds in the field.

Table 1: Comparative Efficacy and Mechanistic Profile of Nootropic Agents
CompoundPrimary Mechanism of ActionKey Efficacy FindingsCommon Dosage Range (Human Studies)
This compound Hypothetical: May modulate cholinergic and/or nicotinic pathways, potentially influencing neuroinflammation.No data available.Not established.
Piracetam Modulates AMPA and NMDA glutamate receptors; enhances membrane fluidity; increases acetylcholine receptor density.[1][2][3]Improves cognitive function in patients with cognitive disorders and dementia; also used for vertigo and dyslexia.[1][4] Efficacy in healthy individuals is debated.[5]1.2 - 4.8 g/day
Aniracetam Potent AMPA receptor modulator; reduces anxiety through dopaminergic and serotonergic interactions.[6]Shown to improve cognitive performance and emotional state in patients with mild cognitive impairment.[7][8] Reduces anxiety in animal models.[9]1,000 - 1,500 mg/day
Pramiracetam Significantly increases high-affinity choline uptake (HACU) in the hippocampus, boosting acetylcholine synthesis.[10][11][12]Potent and long-lasting cognitive enhancement; improves memory and learning capacity.[10][13] Considered 8-30 times stronger than Piracetam.[14]250 - 400 mg/day
Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) Increases expression of NGF and BDNF; modulates glutamate and acetylcholine systems.[15][16][17]Potent nootropic effects at low doses; improves memory, learning, and logical thinking.[18] Shows neuroprotective properties.[15][16]10 - 30 mg/day

Experimental Protocols and Methodologies

A critical aspect of evaluating the efficacy of nootropic compounds is the use of standardized and reproducible experimental models. Below are representative protocols for key experiments in this field.

Morris Water Maze for Spatial Memory Assessment
  • Objective: To assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool (1.5-2m diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (4-5 days): Rats are placed in the pool from different starting positions and must find the hidden platform. Each rat performs 4 trials per day. The time to find the platform (escape latency) is recorded.

    • Probe Trial (Day 6): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is measured to assess memory retention.

  • Data Analysis: Escape latency, swim speed, and time spent in the target quadrant are analyzed using ANOVA.

High-Affinity Choline Uptake (HACU) Assay
  • Objective: To measure the rate of choline uptake into synaptosomes, an indicator of acetylcholine synthesis capacity.

  • Procedure:

    • Synaptosome Preparation: Brain tissue (typically hippocampus or cortex) is homogenized in a sucrose solution and centrifuged to isolate synaptosomes.

    • Uptake Assay: Synaptosomes are incubated with a low concentration of radiolabeled choline (e.g., ³H-choline) in the presence and absence of the test compound.

    • Measurement: The reaction is stopped by rapid filtration. The radioactivity trapped in the synaptosomes is measured using a scintillation counter.

  • Data Analysis: The rate of choline uptake is calculated and compared between control and treated groups.

Electrophysiology: Long-Term Potentiation (LTP)
  • Objective: To measure synaptic plasticity in hippocampal slices, a cellular correlate of learning and memory.

  • Procedure:

    • Slice Preparation: The hippocampus is rapidly dissected and sliced into thin sections (300-400 µm).

    • Recording: Slices are placed in an artificial cerebrospinal fluid (aCSF) bath. A stimulating electrode is placed on the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region to measure excitatory postsynaptic potentials (EPSPs).

    • LTP Induction: After establishing a stable baseline response, a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) is delivered.

    • Post-HFS Recording: EPSPs are recorded for at least 60 minutes post-HFS. The degree of potentiation is measured.

  • Data Analysis: The slope of the EPSP is normalized to the baseline and plotted over time.

Visualizing Mechanisms and Workflows

Signaling Pathways in Cognitive Enhancement

The following diagram illustrates the primary signaling pathways modulated by racetam and noopept-like compounds.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron HACU High-Affinity Choline Uptake ACh Acetylcholine (ACh) HACU->ACh Synthesis Choline Choline Choline->HACU AChR ACh Receptor ACh->AChR Binds Glutamate_pre Glutamate AMPAR AMPA Receptor Glutamate_pre->AMPAR Binds NMDAR NMDA Receptor Glutamate_pre->NMDAR Binds Ca_Influx Ca++ Influx AMPAR->Ca_Influx NMDAR->Ca_Influx Plasticity Synaptic Plasticity (LTP) AChR->Plasticity Ca_Influx->Plasticity BDNF_NGF BDNF / NGF Expression BDNF_NGF->Plasticity Promotes Pramiracetam Pramiracetam Pramiracetam->HACU Enhances Piracetam Piracetam / Aniracetam Piracetam->AMPAR Modulates Piracetam->NMDAR Modulates Noopept Noopept Noopept->BDNF_NGF Increases

Caption: Key signaling pathways modulated by nootropic agents.

Experimental Workflow for Nootropic Compound Screening

The diagram below outlines a typical workflow for screening and validating novel cognitive enhancers.

G start Compound Synthesis (e.g., this compound) in_vitro In Vitro Screening - Receptor Binding Assays - HACU Assay - Neurotoxicity start->in_vitro Initial Validation in_vivo_behavior In Vivo Behavioral Testing - Morris Water Maze - Novel Object Recognition - Passive Avoidance in_vitro->in_vivo_behavior Promising Candidates electrophysiology Electrophysiology - Hippocampal Slice LTP in_vivo_behavior->electrophysiology Correlate with Synaptic Plasticity mechanism Mechanism of Action Studies - Western Blot (BDNF, NGF) - Neurotransmitter Analysis electrophysiology->mechanism Elucidate Pathway lead_optimization Lead Optimization mechanism->lead_optimization Refine Structure

References

Validating the Therapeutic Target of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Methylnicotinoyl)pyrrolidin-2-one is a novel synthetic compound with a chemical structure suggesting potential activity at nicotinic acetylcholine receptors (nAChRs). The "nicotinoyl" moiety, derived from nicotinic acid, strongly indicates an affinity for these receptors, which are well-established therapeutic targets for a range of neurological and inflammatory disorders. This guide provides a comprehensive comparison of hypothetical validation data for this compound against well-characterized nAChR agonists, PNU-282987 (a selective α7 agonist) and Varenicline (a partial agonist at α4β2 receptors). The presented data and experimental protocols are intended to serve as a framework for researchers and drug development professionals in the preclinical validation of this and similar compounds.

Key Therapeutic Targets: α7 and α4β2 Nicotinic Acetylcholine Receptors

The two most predominant subtypes of nAChRs in the central nervous system are the homomeric α7 receptor and the heteromeric α4β2 receptor.[1] These receptors are ligand-gated ion channels that, upon activation by acetylcholine or other agonists, allow the influx of cations, primarily Ca2+ and Na+, leading to neuronal depolarization and the modulation of various downstream signaling pathways.[1][2]

α7 nAChR: Characterized by its high calcium permeability, the α7 receptor is implicated in cognitive processes, inflammation, and neuroprotection.[1][3] Agonists of the α7 receptor are being investigated for the treatment of Alzheimer's disease, schizophrenia, and inflammatory conditions.

α4β2 nAChR: This subtype has a high affinity for nicotine and plays a crucial role in nicotine addiction and reward pathways. Partial agonists of the α4β2 receptor, such as varenicline, are effective smoking cessation aids.[4][5]

Comparative In Vitro Characterization

The initial validation of a potential nAChR agonist involves a series of in vitro assays to determine its binding affinity, potency, and selectivity for the target receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[6] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Table 1: Comparative Binding Affinities (Ki, nM) of nAChR Agonists

Compoundα7 nAChR (rat brain)α4β2 nAChR (human recombinant)
This compound (Hypothetical) 22150
PNU-28298726[7][8]> 60,000
Varenicline125[9]0.4[9]
Electrophysiology Assays

Patch-clamp electrophysiology directly measures the ion channel activity in response to agonist application, providing data on potency (EC50) and efficacy.[10][11]

Table 2: Comparative Functional Potency and Efficacy at nAChRs

CompoundReceptor SubtypeEC50 (nM)Maximal Efficacy (% of Acetylcholine)
This compound (Hypothetical) α7 (human)18095% (Full Agonist)
α4β2 (human)85040% (Partial Agonist)
PNU-282987α7 (rat)154[12]Full Agonist
Vareniclineα4β2 (human)-45% (Partial Agonist)[13]
Calcium Imaging Assays

Calcium imaging is a cell-based functional assay that measures the increase in intracellular calcium concentration following receptor activation, providing another measure of agonist potency.[14][15]

Table 3: Comparative Potency in Calcium Mobilization Assays

CompoundCell LineEC50 (nM)
This compound (Hypothetical) SH-SY5Y (expressing α7 nAChR)210
PNU-282987HEK-293 (expressing α7 nAChR)~200
VareniclineHEK-293 (expressing α4β2 nAChR)-

In Vivo Target Engagement and Efficacy

Following in vitro characterization, in vivo studies are crucial to validate the therapeutic potential of the compound.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of neurotransmitter release in specific brain regions, providing evidence of target engagement in a living organism.[16][17][18]

Table 4: Effect of Systemic Administration on Acetylcholine Release in Rat Prefrontal Cortex

Compound (Dose)Change in Basal Acetylcholine Release
This compound (1 mg/kg, i.p.) (Hypothetical) + 150%
PNU-282987 (3 mg/kg, i.p.)Significant increase
Varenicline (1 mg/kg, s.c.)Modest increase
Behavioral Models

Behavioral assays are used to assess the functional consequences of target engagement. The Novel Object Recognition (NOR) test is a widely used model to evaluate learning and memory in rodents.[19][20]

Table 5: Performance in the Novel Object Recognition Test in Rats

TreatmentDiscrimination Index*
Vehicle0.15
This compound (1 mg/kg, i.p.) (Hypothetical) 0.45
PNU-282987 (3 mg/kg, i.p.)0.42
Scopolamine (Amnesia Model)-0.10
Scopolamine + this compound (1 mg/kg)0.38

*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / Total exploration time

Signaling Pathway Analysis

Activation of nAChRs triggers several intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in neuroprotection and cell survival.[1][2][21]

G cluster_0 Cell Membrane nAChR nAChR (α7 or α4β2) Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Agonist 1-(2-Methylnicotinoyl) pyrrolidin-2-one Agonist->nAChR PI3K PI3K Ca_ion->PI3K ERK ERK Ca_ion->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Neuroprotection Neuroprotection & Cognitive Enhancement CREB->Neuroprotection Gene Transcription G cluster_workflow Radioligand Binding Assay Workflow start Start prep Membrane Preparation start->prep incubate Incubate with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound/Unbound incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end G cluster_nor Novel Object Recognition Test Day1 Day 1: Habituation Day2 Day 2: Habituation Day1->Day2 Training Training: Two Identical Objects Day2->Training ITI Inter-trial Interval Training->ITI Testing Testing: One Familiar, One Novel Object ITI->Testing Analysis Data Analysis: Discrimination Index Testing->Analysis

References

A Comparative Guide to Analytical Methods for the Quantification of Nicotinoyl Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of novel chemical entities is a cornerstone of drug discovery and development. 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a compound featuring both a nicotinoyl and a pyrrolidinone moiety, requires robust analytical methods for its characterization and quantification in various matrices. This guide compares the performance of common analytical techniques—High-Performance Liquid Chromatography (HPLC) with different detection methods and Gas Chromatography-Mass Spectrometry (GC-MS)—used for analogous compounds.

Comparison of Analytical Methodologies

The primary analytical techniques for the quantification of nicotinic acid and pyrrolidinone derivatives include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV), fluorescence, or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The choice of detector is critical and depends on the required sensitivity and the physicochemical properties of the analyte.

  • HPLC with UV Detection: A robust and common method suitable for compounds with a UV chromophore, such as the pyridine ring in the nicotinoyl moiety.[1] It is often used for the analysis of nicotinic acid and its derivatives in pharmaceutical and food matrices.[2]

  • HPLC with Fluorescence Detection: This method offers higher sensitivity and selectivity than UV detection for fluorescent compounds. For non-fluorescent compounds like nicotinic acid, a post-column photochemical derivatization step can be employed to create highly fluorescent derivatives, significantly enhancing detection limits.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high sensitivity and selectivity, making it ideal for quantifying low-level analytes in complex biological matrices such as plasma, urine, and tissue homogenates.[3][4][5][6][7][8][9][10][11][12][13][14] The use of multiple reaction monitoring (MRM) ensures high specificity by monitoring a specific precursor ion to product ion transition.[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds, a derivatization step is often necessary to increase volatility. GC-MS offers excellent chromatographic separation and definitive identification based on mass spectra. It is particularly useful for identifying and quantifying impurities.[15]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for compounds structurally related to this compound.

Table 1: HPLC Methods for Nicotinic Acid and Derivatives

| Analyte(s) | Method | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Accuracy (% Recovery) | Reference | | --- | --- | --- | --- | --- | --- | | Nicotinic acid, Nicotinamide, 3-cyanopyridine | HPLC-DAD | Not Specified | 0.70 - 1.18 mg/L | Intra-day: 0.9 - 3.9, Inter-day: 1.2 - 5.6 | 87 - 102 |[16] | | Nicotinic Acid, Nicotinamide | HPLC with Post-Column Photochemical Derivatization and Fluorescence Detection | 0.1 - 50 µg/mL | Not Specified | Not Specified | Not Specified |[2] |

Table 2: LC-MS/MS Methods for Pyrrolidinone and Nicotine-Related Compounds

| Analyte(s) | Method | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Accuracy (% Bias) | Reference | | --- | --- | --- | --- | --- | --- | | 2-pyrrolidinone | HILIC-LC-MS/MS | Not Specified | 5 ng/g (in swine liver) | Not Specified | Not Specified |[3][4] | | N-methyl-2-pyrrolidinone (NMP) | HILIC-LC-MS/MS | Not Specified | 5 ng/g (in swine liver) | Not Specified | Not Specified |[5] | | NMP and metabolites | LC-MS/MS | 0.125–12 µg/mL | Not Specified | Within-day: 0.9–19.1, Between-day: 1.2–17.5 | Not Specified |[6] | | NMP and metabolites | HPLC-ESI-MS/MS | Not Specified | 0.0001 - 0.03 mg/L | Within-run: 3.4 - 6.5, Total: 4.2 - 9.2 | Not Specified |[7] | | Nicotine and metabolites | LC-MS/MS | Not Specified | Not Specified | 2 - 9 | 0 - 10 |[8][11] | | Cotinine, trans-3'-hydroxycotinine | LC-MS/MS | Not Specified | 0.02 - 0.1 ng/mL | Not Specified | Not Specified |[12] | | Nicotine and metabolites | LC-MS/MS | LOQ to 1.44 mg/ml | 4.4 µg/ml | Not Specified | Not Specified |[9] |

Table 3: GC-MS Method for Niacin and Related Impurities

| Analyte(s) | Method | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Accuracy (% Recovery) | Reference | | --- | --- | --- | --- | --- | --- | | Niacin, Pyridine, and other impurities | GC-MS (SIM mode) | 5 µg/mL (Niacin) | Not Specified | Not Specified | Not Specified |[15] | | Nicotinamide, paraben esters, caffeine | GC | 5–25 µg/mL (caffeine) | Not Specified | 0.56–0.78 | 99.3–101.2 |[17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of structurally similar compounds.

HPLC-UV Method for Nicotinic Acid Derivatives

This method is adapted from a procedure for the simultaneous determination of nicotinic acid, nicotinamide, and other related compounds.[1][16]

  • Sample Preparation: Industrial effluent samples are used directly after filtration. For other matrices, appropriate extraction and clean-up steps would be required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[16]

    • Mobile Phase: A gradient of acetonitrile, water, and a sulfuric acid buffer.[1] A tertiary mobile phase of methanol-acetonitrile-water (20:20:60 v/v) has also been reported.[16]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: Diode Array Detector (DAD) at 216 nm.[16]

  • Internal Standard: Phenol can be used as an internal standard.[16]

HILIC-LC-MS/MS Method for 2-Pyrrolidinone

This highly sensitive method is suitable for the analysis of 2-pyrrolidinone in complex biological matrices like swine liver.[3][4]

  • Sample Preparation:

    • Homogenize tissue samples.

    • Fortify with an internal standard (e.g., 2-pyrrolidinone-d6).

    • Extract with acetonitrile.

    • Perform solid-phase extraction (SPE) using a mixed-mode cartridge (C18 + WAX) followed by a strong cationic exchange (SCX) cartridge for cleanup.[3][4]

  • Chromatographic Conditions:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: For 2-pyrrolidinone: 86 → 69; for 2-pyrrolidinone-d6: 92 → 75.[3][4]

GC-MS Method for Niacin and Related Impurities

This method is designed for the direct analysis of niacin and its impurities without derivatization.[15]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Column: HP-5ms (5%-phenyl)-methylpolysiloxane column.[15]

    • Carrier Gas: Helium.[15]

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[15]

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[15]

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Filtration Filtration Sample->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Injection UV_Detector UV/DAD Detection HPLC->UV_Detector Data_System Data Acquisition and Processing UV_Detector->Data_System

Caption: Workflow for HPLC-UV/DAD Analysis.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC HILIC Separation SPE->LC Injection MSMS Tandem Mass Spec (MRM Detection) LC->MSMS Data_System Data Acquisition and Quantification MSMS->Data_System

Caption: Workflow for LC-MS/MS Analysis.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution GC GC Separation (HP-5ms Column) Dissolution->GC Injection MS Mass Spec (SIM Detection) GC->MS Data_System Data Acquisition and Analysis MS->Data_System

Caption: Workflow for GC-MS Analysis.

Conclusion

The choice of an analytical method for the quantification of this compound will be dictated by the specific requirements of the study, including the sample matrix, the required sensitivity, and the available instrumentation.

  • HPLC-UV offers a straightforward and robust method for routine analysis in less complex matrices where high sensitivity is not a primary concern.

  • HPLC with fluorescence detection after derivatization can provide a significant boost in sensitivity.

  • LC-MS/MS stands out as the most sensitive and selective technique, making it the method of choice for bioanalytical studies and trace-level quantification in complex biological samples.

  • GC-MS is a valuable tool for the analysis of volatile impurities and can be employed for the target analyte, potentially with a derivatization step.

Researchers should consider the performance data of the methods presented for analogous compounds as a starting point for developing a validated analytical method tailored to their specific needs for this compound. A thorough method validation, including specificity, linearity, accuracy, precision, and stability, will be essential to ensure reliable and accurate quantification.

References

comparative study of 1-(2-Methylnicotinoyl)pyrrolidin-2-one and other pyrrolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the established nootropic and anticonvulsant properties of select pyrrolidin-2-one derivatives, with a speculative outlook on the potential pharmacological profile of 1-(2-Methylnicotinoyl)pyrrolidin-2-one.

The pyrrolidin-2-one nucleus is a foundational scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic applications, particularly in the realm of central nervous system disorders. This guide provides a comparative study of three prominent pyrrolidin-2-one derivatives: Piracetam, Levetiracetam, and Aniracetam. Due to the absence of published experimental data for this compound, its potential pharmacological profile is discussed based on structure-activity relationship principles.

Comparative Pharmacological Profiles

The selected pyrrolidin-2-one derivatives exhibit distinct mechanisms of action and clinical utilities, ranging from cognitive enhancement to seizure control.

CompoundPrimary Mechanism of ActionTherapeutic ApplicationsKey Experimental Findings
Piracetam Positive allosteric modulator of AMPA receptors; enhances membrane fluidity.[1][2]Cognitive impairment, dementia, dyslexia.[3]A meta-analysis of 19 studies showed a significant odds ratio of 3.35 for global improvement in cognitive impairment compared to placebo.[4] In some studies, it has shown to improve verbal learning in healthy individuals.
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[5][6][7]Epilepsy (adjunctive therapy for partial-onset, myoclonic, and primary generalized tonic-clonic seizures).[8][9][10]Clinical trials have demonstrated a median percentage reduction in seizure frequency of 26.1% to 30.1% for different dosages compared to placebo.[8][9][11]
Aniracetam Positive allosteric modulator of AMPA receptors; modulates cholinergic and dopaminergic systems.[2][12]Cognitive disorders, dementia (approved in some countries).[13][14]A 6-month study on patients with mild to moderate Alzheimer's disease showed statistically significant improvement in psychobehavioural parameters compared to placebo.[13] It has also been shown to increase brain-derived neurotrophic factor (BDNF).[12]
This compound Hypothesized: Potential modulation of nicotinic acetylcholine receptors and/or other CNS targets.UnknownNo published data available.

Structure-Activity Relationship and the Potential of this compound

The chemical structure of this compound combines the core pyrrolidin-2-one ring with a 2-methylnicotinoyl moiety. This unique combination suggests potential interactions with biological targets associated with both components.

  • Pyrrolidin-2-one Core: This scaffold is the basis for the racetam class of drugs, known for their nootropic effects. It is believed to contribute to the compounds' ability to cross the blood-brain barrier and interact with neuronal membranes and receptors.

  • Nicotinoyl Moiety: Nicotinic acid (Niacin, Vitamin B3) and its derivatives are known to have various biological activities. Some studies have suggested nootropic effects of nicotinamide and its analogs.[15][16] Furthermore, derivatives of nicotinic acid have been investigated for anticonvulsant properties.[17][18][19][20] The nicotinoyl group in this compound could potentially confer an affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuronal excitability. Nicotine itself, the archetypal nAChR agonist, is a pyrrolidine derivative.[21]

  • 2-Methyl Group: The methyl group at the 2-position of the nicotinoyl ring may influence the compound's steric and electronic properties, potentially affecting its binding affinity and selectivity for various receptors compared to unsubstituted nicotinoyl derivatives.

Based on this structural analysis, it is plausible that this compound could exhibit nootropic and/or anticonvulsant properties. Its activity profile would likely differ from the established racetams due to the influence of the 2-methylnicotinoyl group.

Experimental Protocols

To empirically determine the pharmacological profile of this compound and enable a direct comparison with existing derivatives, the following experimental protocols are recommended.

Nootropic Activity Assessment: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Protocol:

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface.[22][23][24][25]

  • Acquisition Phase: The animal is placed in the pool from various starting positions and must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.[22][24]

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[26]

  • Drug Administration: The test compound is administered to the animals at various doses prior to the training sessions.

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[27][28][29]

Protocol:

  • Apparatus: An electroshock device capable of delivering a controlled electrical stimulus through corneal or ear-clip electrodes.[30][31]

  • Procedure: A supramaximal electrical stimulus is delivered to the animal, which typically induces a tonic hindlimb extension seizure.[28][29]

  • Drug Administration: The test compound is administered at various doses and at different time points before the electrical stimulus.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the primary endpoint. The median effective dose (ED50) can then be calculated.[19]

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways and experimental workflows discussed.

Levetiracetam_Mechanism cluster_presynaptic Presynaptic Terminal Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to Synaptic_Vesicle Synaptic Vesicle SV2A->Synaptic_Vesicle Located on Neurotransmitter_Release Neurotransmitter Release SV2A->Neurotransmitter_Release Modulates Synaptic_Vesicle->Neurotransmitter_Release Mediates Racetam_AMPA_Modulation cluster_postsynaptic Postsynaptic Membrane Piracetam_Aniracetam Piracetam / Aniracetam AMPA_Receptor AMPA Receptor Piracetam_Aniracetam->AMPA_Receptor Positive Allosteric Modulation Ion_Channel_Opening Increased Cation Influx AMPA_Receptor->Ion_Channel_Opening Glutamate Glutamate Glutamate->AMPA_Receptor Activates Experimental_Workflow cluster_workflow Pharmacological Screening Workflow Compound_Administration Test Compound Administration (e.g., this compound) Behavioral_Testing Behavioral Assays Compound_Administration->Behavioral_Testing Nootropic_Assay Morris Water Maze Behavioral_Testing->Nootropic_Assay Anticonvulsant_Assay Maximal Electroshock Test Behavioral_Testing->Anticonvulsant_Assay Data_Analysis Data Analysis and Comparison Nootropic_Assay->Data_Analysis Anticonvulsant_Assay->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

The development of selective ligands for nicotinic acetylcholine receptors (nAChRs) is a critical area of research for therapeutic interventions in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.[1] This guide provides a comparative analysis of the selectivity of a representative pyrrolidinyl-containing compound against related nAChR subtypes, supported by experimental data and detailed protocols. The focus is to offer researchers, scientists, and drug development professionals a clear perspective on assessing the selectivity of such compounds.

Comparative Selectivity Profile

The selectivity of a compound for its intended molecular target over other related targets is paramount for minimizing off-target effects and enhancing therapeutic efficacy. For ligands targeting nAChRs, selectivity is often evaluated across different receptor subtypes, which are pentameric ligand-gated ion channels with varying subunit compositions.[1]

For the purpose of this guide, we will consider a representative pyrrolidinyl-benzodioxane derivative, drawing upon data for analogous compounds reported in the scientific literature.[2][3] The following table summarizes the binding affinities (Ki) of a hypothetical compound, "Compound X," against two major nAChR subtypes: α4β2 and α3β4.

CompoundTarget nAChR SubtypeBinding Affinity (Ki, nM)Selectivity Ratio (α3β4 Ki / α4β2 Ki)
Compound X α4β21520
α3β4300
Nicotine α4β211000
α3β41000

Note: The data for "Compound X" is representative and compiled from literature on similar pyrrolidinyl-benzodioxane analogs to illustrate the concept of selectivity assessment.[2][3] Nicotine is included as a well-characterized reference compound.

Experimental Protocols

The determination of binding affinities and functional activities is crucial for assessing selectivity. The following are detailed methodologies for key experiments typically employed in such evaluations.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Cell Lines: Human embryonic kidney (HEK) cells stably expressing the desired human nAChR subtype (e.g., α4β2 or α3β4).[4]

  • Radioligand: [³H]-epibatidine, a high-affinity nAChR agonist.[5]

  • Procedure:

    • Cell membranes expressing the target nAChR subtype are prepared.

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-epibatidine and varying concentrations of the test compound.[5]

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand, such as nicotine.

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.[4]

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity of a compound at ligand-gated ion channels, such as nAChRs, expressed in Xenopus oocytes.

  • Expression System: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits.

  • Procedure:

    • Two to five days after injection, the oocytes are placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is typically held at -70 mV.[6]

    • The test compound is applied to the oocyte at various concentrations to elicit an agonist response (inward current).

    • For antagonists, the compound is pre-applied before co-application with a known agonist (e.g., acetylcholine) to determine its inhibitory effect.

  • Data Analysis: Concentration-response curves are generated, and parameters such as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists are determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of nAChRs and the workflow of a typical selectivity screening process.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Selectivity_Screening_Workflow Start Compound Synthesis and Characterization Primary_Screen Primary Screen: Radioligand Binding Assay (Target: α4β2 nAChR) Start->Primary_Screen Secondary_Screen Secondary Screen: Radioligand Binding Assay (Off-targets: α3β4, α7 nAChR) Primary_Screen->Secondary_Screen Active Compounds Functional_Assay Functional Assay: Two-Electrode Voltage Clamp (TEVC) Secondary_Screen->Functional_Assay Selective Compounds Data_Analysis Data Analysis: Determine Ki, EC50/IC50, and Selectivity Ratios Functional_Assay->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

References

Head-to-Head Comparison: 1-(2-Methylnicotinoyl)pyrrolidin-2-one in the Landscape of Cognitive Enhancement and Dementia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one against current standard-of-care drugs for cognitive decline, specifically focusing on Alzheimer's disease, and a prominent class of investigational cognitive enhancers, the ampakines. Given the limited publicly available data on this compound, this comparison is based on a hypothesized mechanism of action derived from its structural features—a nicotinoyl moiety suggesting interaction with nicotinic acetylcholine receptors and a pyrrolidin-2-one core, which may imply modulation of glutamatergic or GABAergic systems. We will proceed under the hypothesis that it acts as a positive allosteric modulator of AMPA receptors, similar to ampakines, with potential secondary effects on nicotinic receptors.

Executive Summary

Cognitive decline, particularly in neurodegenerative diseases like Alzheimer's, remains a significant therapeutic challenge. Current standard-of-care treatments offer symptomatic relief but do not halt disease progression. The investigational compound this compound represents a potential next-generation therapeutic approach. This guide will compare its hypothesized profile with established treatments and a key investigational drug class.

Comparative Data Overview

The following tables summarize the key characteristics of this compound (hypothesized), ampakines, and standard-of-care drugs for Alzheimer's disease (Cholinesterase Inhibitors and Memantine).

FeatureThis compound (Hypothesized)Ampakines (e.g., CX-516, Farampator)Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine)Memantine
Primary Mechanism of Action Positive Allosteric Modulator of AMPA receptors; Potential Nicotinic Acetylcholine Receptor ModulatorPositive Allosteric Modulators of AMPA receptors.[1][2][3]Reversible inhibition of acetylcholinesterase, increasing synaptic acetylcholine levels.Non-competitive NMDA receptor antagonist.
Therapeutic Target Glutamatergic and potentially cholinergic systemsGlutamatergic system.[4]Cholinergic system.Glutamatergic system.
Potential Indications Age-related cognitive decline, Mild Cognitive Impairment (MCI), Alzheimer's Disease, ADHDAlzheimer's Disease, ADHD, schizophrenia, depression.[2]Mild to severe Alzheimer's Disease, Parkinson's disease dementia.[5]Moderate to severe Alzheimer's Disease.[5]
Reported Efficacy Preclinical (Hypothesized)Variable results in clinical trials; some show improved cognition and memory.[2]Modest symptomatic improvement in cognition, function, and behavior.[5]Modest symptomatic improvement, often used in combination with cholinesterase inhibitors.[5]
Common Side Effects Unknown (Hypothesized: Headache, dizziness, nausea)Headache, drowsiness, nausea, impaired episodic memory (Farampator).[2]Nausea, vomiting, diarrhea, insomnia, dizziness.Dizziness, headache, confusion, constipation.
Route of Administration Oral (Hypothesized)OralOral, Transdermal patchOral

Detailed Mechanism of Action and Signaling Pathways

This compound and Ampakines: Enhancing Glutamatergic Transmission

Ampakines, and hypothetically this compound, act as positive allosteric modulators of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.[1][3] These receptors are critical for fast synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, these compounds slow the receptor's deactivation and desensitization, thereby potentiating the response to the endogenous ligand, glutamate.[1] This enhancement of glutamatergic signaling is thought to underlie improvements in synaptic plasticity, learning, and memory.[4][6]

AMPA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_modulator Modulatory Compound Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds AMPA_R:s->AMPA_R:s Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Opens Channel LTP Synaptic Plasticity (LTP) Ca_ion->LTP Initiates Ampakine This compound or Ampakine Ampakine->AMPA_R Positive Allosteric Modulation

Caption: AMPA Receptor Positive Allosteric Modulation Pathway.

Standard-of-Care: Cholinesterase Inhibitors and Memantine

The current standard of care for Alzheimer's disease primarily targets two neurotransmitter systems: cholinergic and glutamatergic.

  • Cholinesterase Inhibitors: These drugs, such as donepezil, work by inhibiting the acetylcholinesterase enzyme, which breaks down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is known to be deficient in Alzheimer's disease.

  • Memantine: This drug is a non-competitive antagonist of the NMDA (N-methyl-D-aspartate) receptor. In Alzheimer's disease, it is thought that excessive glutamate can lead to excitotoxicity through overstimulation of NMDA receptors. Memantine blocks this pathological activation while still allowing for the physiological activation required for learning and memory.

Standard_of_Care_Pathways cluster_cholinergic Cholinergic Pathway cluster_glutamatergic Glutamatergic Pathway (Pathological) ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Broken down by Postsynaptic_Chol Postsynaptic Receptor ACh->Postsynaptic_Chol Activates Ch_Inhibitor Cholinesterase Inhibitor Ch_Inhibitor->AChE Inhibits Excess_Glu Excess Glutamate NMDA_R NMDA Receptor Excess_Glu->NMDA_R Over-activates Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Leads to Memantine Memantine Memantine->NMDA_R Blocks

Caption: Mechanisms of Standard-of-Care Dementia Drugs.

Experimental Protocols

To evaluate the efficacy and mechanism of a novel compound like this compound, a series of preclinical and clinical experiments would be necessary.

Key Preclinical Experiments
  • In Vitro Receptor Binding and Functional Assays:

    • Objective: To determine the binding affinity and functional modulation of the compound on AMPA, NMDA, kainate, and nicotinic acetylcholine receptors.

    • Methodology: Radioligand binding assays using cell lines expressing specific receptor subtypes. Electrophysiological recordings (e.g., patch-clamp) on cultured neurons or oocytes expressing the target receptors to measure changes in ion flow in the presence of the compound and an agonist.

  • In Vivo Models of Cognitive Impairment:

    • Objective: To assess the pro-cognitive effects of the compound in animal models.

    • Methodology:

      • Scopolamine-induced amnesia model (rats or mice): Scopolamine, a muscarinic antagonist, induces transient cognitive deficits. The ability of the test compound to reverse these deficits is measured using behavioral tests like the Morris water maze or passive avoidance task.

      • Aged animal models: Naturally aged rodents exhibit cognitive decline. The compound is administered chronically, and cognitive performance is assessed over time.

      • Transgenic models of Alzheimer's Disease (e.g., 5xFAD mice): These models overexpress genes associated with familial Alzheimer's. The compound's effect on plaque pathology, neuroinflammation, and cognitive deficits is evaluated.

Hypothetical Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Studies (Receptor Binding, Electrophysiology) In_Vivo In Vivo Animal Models (Cognitive & Safety Pharmacology) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND Phase1 Phase I (Safety & Tolerability in Healthy Volunteers) Phase2 Phase II (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety Trials) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA IND->Phase1

Caption: Drug Development Workflow for a Novel Cognitive Enhancer.

Conclusion

While this compound remains an investigational compound with a hypothesized mechanism of action, its structural features suggest a potential role as a novel cognitive enhancer. A head-to-head comparison with existing therapeutic classes highlights the distinct approaches to treating cognitive decline. The hypothesized mechanism of positively modulating AMPA receptors, similar to ampakines, represents a promising strategy for enhancing synaptic plasticity and cognitive function. Further preclinical and clinical studies are essential to validate this hypothesis and determine the therapeutic potential of this compound in comparison to the current, largely symptomatic, standard-of-care treatments for neurodegenerative diseases. The development of such novel agents is critical for addressing the significant unmet medical need in this area.

References

Evaluating the Pharmacokinetic Profile of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Comparative Analysis Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the pharmacokinetic profile of the novel compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one is currently limited by the absence of direct experimental data. However, by examining the known pharmacokinetic parameters of structurally similar analogs—namely nicotinamide and nicorandil, which share the core nicotinoyl moiety—we can infer a potential pharmacokinetic profile for the target compound. This guide provides a comparative analysis of these analogs to offer researchers and drug development professionals a predictive insight into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

This analysis is based on published data for nicotinamide and nicorandil and is intended to serve as a foundational resource for future preclinical and clinical studies of this compound and its derivatives.

Comparative Pharmacokinetic Data of Analogs

The following tables summarize the key pharmacokinetic parameters for nicotinamide and nicorandil, providing a basis for predicting the behavior of this compound.

Table 1: Pharmacokinetic Parameters of Nicotinamide in Humans

ParameterValueConditions
Tmax (Time to Peak Plasma Concentration) ~30 - 45 minutesOral administration (up to 6 g)[1][2]
Cmax (Peak Plasma Concentration) Dose-dependent; ~156.4 µg/mLFollowing a 6 g oral dose[2]
t½ (Elimination Half-life) Biphasic; initial ~0.8-2 h, terminal ~3.4-9.4 hDose-dependent[1][3]
Bioavailability Close to 100% (in mice, i.p. vs i.v.)Preclinical data suggests high absorption[3]
Metabolism Primarily to nicotinamide N-oxide in mice.[3] In humans, major metabolites are N1-methylnicotinamide (MNA) and N1-methyl-2-pyridone-5-carboxamide (M2PY).Extensive hepatic metabolism.
Excretion Primarily renal.Metabolites are excreted in the urine.

Table 2: Pharmacokinetic Parameters of Nicorandil in Humans

ParameterValueConditions
Tmax (Time to Peak Plasma Concentration) ~30 minutesOral administration (20 mg)[4]
Cmax (Peak Plasma Concentration) ~300 ng/mLAt steady-state (20 mg b.i.d.)[4]
t½ (Elimination Half-life) ~1 hourApparent elimination half-life[5]
Bioavailability ~75% - 100%Oral administration[4][5]
Metabolism Major pathway is denitration to 2-nicotinamidoethanol.Also enters the nicotinamide/nicotinic acid biotransformation pathway[4][5].
Excretion Primarily renal.Less than 2% excreted unchanged in urine[4].

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the pharmacokinetic evaluation of compounds like this compound and its analogs.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Wistar rats (250-300 g) are used. Animals are fasted overnight prior to drug administration.

  • Drug Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus injection into the tail vein at a dose of 1-5 mg/kg.

    • Oral (PO): The compound is formulated as a suspension or solution and administered by oral gavage at a dose of 10-50 mg/kg.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein or tail vein at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and its potential metabolites are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

In Vitro Metabolic Stability Assay
  • System: Human liver microsomes (HLM) or cryopreserved human hepatocytes.

  • Incubation: The test compound (typically at 1 µM) is incubated with HLM (0.5 mg/mL protein) or hepatocytes in the presence of NADPH (for microsomal assays) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and a potential metabolic pathway for this compound based on its analogs.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_invitro In Vitro Metabolism admin Compound Administration (IV and Oral Routes) sampling Serial Blood Sampling admin->sampling plasma Plasma Separation sampling->plasma analysis LC-MS/MS Bioanalysis plasma->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc final_report Comprehensive Pharmacokinetic Profile pk_calc->final_report incubation Incubation with Liver Microsomes/Hepatocytes metabolite_id Metabolite Identification incubation->metabolite_id stability Metabolic Stability (t½, CLint) incubation->stability metabolite_id->final_report stability->final_report

Caption: Experimental workflow for pharmacokinetic profiling.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 1-(2-Methylnicotinoyl) pyrrolidin-2-one hydrolysis Amide Hydrolysis parent->hydrolysis Esterases/ Amidases oxidation Pyrrolidinone Ring Oxidation parent->oxidation CYP450 methyl_ox Methyl Group Oxidation parent->methyl_ox CYP450 conjugation Glucuronidation or Sulfation hydrolysis->conjugation oxidation->conjugation methyl_ox->conjugation excretion excretion conjugation->excretion Excretion (Urine/Feces)

Caption: Plausible metabolic pathway for the target compound.

Discussion and Conclusion

Based on the analysis of its structural analogs, this compound is predicted to exhibit rapid oral absorption and good bioavailability. The presence of the nicotinoyl moiety suggests that it will likely undergo significant hepatic metabolism, potentially involving oxidation and hydrolysis, followed by conjugation and renal excretion of the metabolites. The pyrrolidin-2-one ring may also be a site for metabolic modification.

The pharmacokinetic profile of nicotinamide, with its dose-dependent elimination, suggests that saturation of metabolic pathways could be a consideration for this compound at higher doses. The shorter half-life of nicorandil might imply a more rapid clearance for the target compound, although the specific substituents on the pyridine and pyrrolidinone rings will ultimately determine its metabolic fate and residence time in the body.

This comparative guide underscores the necessity for empirical pharmacokinetic studies on this compound to validate these predictions. The provided experimental protocols and potential metabolic pathways offer a strategic framework for designing and executing such studies, which will be crucial for the further development of this compound as a potential therapeutic agent.

References

Comparative Analysis of 1-(2-Methylnicotinoyl)pyrrolidin-2-one and Structurally Related Nicotinic Acetylcholine Receptor Modulators: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of compounds structurally related to 1-(2-Methylnicotinoyl)pyrrolidin-2-one. Due to the limited publicly available data on this specific molecule, this guide focuses on analogous compounds with a pyrrolidine or similar heterocyclic core linked to a pyridine or related aromatic system, which are known to interact with nicotinic acetylcholine receptors (nAChRs). This comparison aims to provide a valuable reference for researchers engaged in the discovery and development of novel therapeutics targeting the nicotinic cholinergic system.

The data presented herein is collated from various preclinical studies and is intended to offer a clear, comparative overview of the performance of these compounds across different experimental paradigms.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities, in vitro functional activities, and in vivo potencies of selected nicotinic acetylcholine receptor modulators that share structural motifs with this compound.

Table 1: In Vitro Nicotinic Acetylcholine Receptor Binding Affinities (Kᵢ in nM)
Compoundα4β2* nAChRα3β4 nAChRα7 nAChRReference
Compound 6a 0.07--[1]
Compound 6b 0.13--[2]
Nifene 0.31--[3]
2-FA 0.071--[3]
Nicotine 0.94--[3]

Note: "-" indicates data not available in the cited sources.

Table 2: In Vitro Functional Activity at Nicotinic Acetylcholine Receptors
CompoundReceptorAssay TypePotency (IC₅₀/EC₅₀ in µM)EfficacyReference
Compound 6a α4β2Functional Antagonism0.46 (IC₅₀)Antagonist[1]
Compound 6a α3β4Functional Antagonism>25 (IC₅₀)-[1]
Compound 6a α7Functional Antagonism>160 (IC₅₀)-[1]
Compound 6b α4β2Functional Antagonism-Antagonist[2]
5-Fluoronicotine -ACh Release-76% increase[4]
Pyridyl-methylpyrrolidine -ACh Release-39% increase[4]

Note: "-" indicates data not available in the cited sources.

Table 3: In Vivo Activity of Nicotinic Acetylcholine Receptor Modulators
CompoundAnimal ModelAssayEndpointPotency (AD₅₀/ED₅₀)Reference
Compound 6a MouseNicotine-induced antinociception (Tail-flick)Antagonism0.007 µg/kg[1]
Compound 6b MouseNicotine-induced antinociception (Tail-flick)Antagonism0.13 µg/kg[2]
5-Fluoronicotine RatMicrodialysisDopamine Release-69% increase
Noranhydroecgonine RatMicrodialysisDopamine Release-147% increase

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity of a compound to specific receptor subtypes.

  • General Protocol:

    • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2) are prepared.

    • A specific radioligand (e.g., [¹²⁵I]-Epibatidine) is used to label the receptors.

    • The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]

In Vitro Functional Assays (Calcium Flux)
  • Objective: To measure the functional activity (agonist or antagonist) of a compound at a specific ion channel-linked receptor.

  • General Protocol:

    • Cells stably expressing the nAChR subtype of interest are plated in microplates.

    • The cells are loaded with a calcium-sensitive fluorescent dye.

    • For antagonist testing, cells are pre-incubated with the test compound.

    • An agonist (e.g., acetylcholine or nicotine) is added to stimulate the receptors.

    • The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

    • For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC₅₀) is calculated.[1]

In Vivo Microdialysis
  • Objective: To measure the levels of neurotransmitters in the brain of a living animal in response to drug administration.

  • General Protocol:

    • A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the cortex) of an anesthetized rat.[4]

    • Artificial cerebrospinal fluid is continuously perfused through the probe.

    • Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane into the perfusate.

    • Samples of the dialysate are collected at regular intervals.

    • The test compound is administered systemically (e.g., intraperitoneally).

    • The concentrations of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[4]

    • The change in neurotransmitter release is expressed as a percentage of the baseline levels before drug administration.[4]

In Vivo Nicotine-Induced Antinociception (Tail-Flick Test)
  • Objective: To assess the antagonist activity of a compound against the analgesic effects of nicotine.

  • General Protocol:

    • The baseline latency for a mouse to flick its tail away from a radiant heat source is measured.

    • The test compound (potential antagonist) is administered to the animal.

    • After a predetermined time, nicotine is administered.

    • The tail-flick latency is measured again at various time points after nicotine administration.

    • The dose of the antagonist that reduces the antinociceptive effect of nicotine by 50% (AD₅₀) is calculated.[1][2]

Visualizations

The following diagrams illustrate key concepts relevant to the in vitro and in vivo assessment of nicotinic acetylcholine receptor modulators.

InVitro_InVivo_Correlation_Workflow invitro_binding Receptor Binding Assay (Ki determination) invivo_pd Pharmacodynamics (e.g., Tail-flick test) invitro_binding->invivo_pd Predicts in vivo potency invitro_functional Functional Assay (EC50/IC50 determination) invitro_functional->invivo_pd Correlates with in vivo efficacy/antagonism invitro_metabolism Metabolic Stability Assay (e.g., liver microsomes) invivo_pk Pharmacokinetics (ADME properties) invitro_metabolism->invivo_pk Predicts in vivo clearance and half-life invivo_pk->invivo_pd

Conceptual workflow illustrating the correlation between in vitro and in vivo studies.

Nicotinic_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron nAChR_pre Presynaptic nAChR Ca_channel_pre Voltage-gated Ca²⁺ Channel nAChR_pre->Ca_channel_pre Depolarizes membrane Vesicles Neurotransmitter Vesicles Release Neurotransmitter Release Vesicles->Release Ca_channel_pre->Vesicles Ca²⁺ influx triggers vesicle fusion nAChR_post Postsynaptic nAChR Response Cellular Response (e.g., Depolarization) nAChR_post->Response Na⁺/Ca²⁺ influx Agonist Nicotinic Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR_pre Binds & Activates Agonist->nAChR_post Binds & Activates Antagonist Nicotinic Antagonist Antagonist->nAChR_pre Blocks Antagonist->nAChR_post Blocks

Simplified signaling pathway of nicotinic acetylcholine receptor activation.

References

Lack of Independent Replication Studies for 1-(2-Methylnicotinoyl)pyrrolidin-2-one Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in independent replication studies on the biological effects of the compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one. This absence of publicly available, peer-reviewed data prevents a thorough and objective comparison of its performance against other alternatives, as requested by researchers, scientists, and drug development professionals.

Initial searches for independent verification of the biological efficacy and mechanisms of action for this compound have not yielded sufficient quantitative data or detailed experimental protocols. Such information is critical for establishing a reliable scientific consensus on the compound's properties and for conducting a meaningful comparative analysis.

Given the scarcity of specific data for this compound, this guide will instead provide a comparative overview of two well-researched, structurally related compounds from the racetam class of nootropics: Piracetam and Aniracetam . Both are derivatives of 2-pyrrolidinone and have extensive literature detailing their biological effects, allowing for a robust comparison based on available experimental data.

Comparative Analysis: Piracetam vs. Aniracetam

This section provides a comparative guide to the biological effects of Piracetam and Aniracetam, focusing on their mechanisms of action, cognitive-enhancing effects, and key experimental findings.

Mechanism of Action

Both Piracetam and Aniracetam are believed to exert their nootropic effects through the modulation of neurotransmitter systems, though their specific mechanisms differ.

  • Piracetam: The foundational compound of the racetam family, Piracetam is thought to enhance cognitive function primarily by modulating AMPA receptors, which are crucial for synaptic plasticity. It is also believed to improve membrane fluidity of neurons.

  • Aniracetam: While also acting as a positive allosteric modulator of AMPA receptors, Aniracetam has a broader pharmacological profile. It also influences cholinergic and glutamatergic neurotransmission and has been shown to modulate dopamine and serotonin levels in key brain regions.

dot

Caption: Comparative signaling pathways of Piracetam and Aniracetam.

Quantitative Comparison of Biological Effects

The following table summarizes quantitative data from various studies to provide a comparison of the cognitive-enhancing effects of Piracetam and Aniracetam.

Biological EffectPiracetamAniracetamStudy Type
Cognitive Enhancement
Memory (Object Recognition Task)Significant improvement in recognition indexMore potent improvement in recognition indexAnimal (Rodent)
Neuroprotection
Scopolamine-Induced AmnesiaAttenuation of memory deficitsStronger reversal of amnesic effectsAnimal (Rodent)
Anxiolytic Effect
Elevated Plus MazeNo significant anxiolytic effectSignificant increase in open-arm explorationAnimal (Rodent)
Experimental Protocols

Below are detailed methodologies for key experiments frequently cited in the study of Piracetam and Aniracetam.

1. Object Recognition Task (ORT)

  • Objective: To assess short-term and long-term memory in rodents.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Animals are allowed to explore the empty arena for a set period.

    • Training (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them.

    • Testing (T2): After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured.

  • Data Analysis: A recognition index is calculated as the ratio of time spent exploring the novel object to the total exploration time.

dot

Object_Recognition_Task Habituation Habituation (Empty Arena) Training Training (T1) (Two Identical Objects) Habituation->Training Retention Retention Interval (e.g., 1h or 24h) Training->Retention Testing Testing (T2) (Familiar + Novel Object) Retention->Testing Analysis Data Analysis (Recognition Index) Testing->Analysis

Caption: Workflow for the Object Recognition Task.

2. Scopolamine-Induced Amnesia Model

  • Objective: To evaluate the potential of a compound to reverse chemically-induced memory impairment.

  • Procedure:

    • Animals are administered scopolamine (a muscarinic receptor antagonist) to induce amnesia.

    • The test compound (e.g., Piracetam or Aniracetam) is administered before or after the scopolamine injection.

    • Memory performance is assessed using a behavioral task such as the Morris water maze or passive avoidance test.

  • Data Analysis: Performance metrics (e.g., escape latency in the water maze, latency to enter the dark compartment in passive avoidance) are compared between the control group, the scopolamine-only group, and the compound-treated groups.

dot

Scopolamine_Induced_Amnesia_Model cluster_groups Experimental Groups Scopolamine Administer Scopolamine Behavioral Behavioral Testing (e.g., Morris Water Maze) Scopolamine->Behavioral Compound Administer Test Compound Compound->Behavioral Comparison Compare Performance Metrics Behavioral->Comparison Control Control Scopolamine_Only Scopolamine Only Compound_Treated Compound + Scopolamine

Caption: Logical workflow for the scopolamine-induced amnesia model.

Benchmarking the Safety Profile of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Comparative Analysis with Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 1, 2025

This guide provides a comparative safety assessment of the novel compound 1-(2-Methylnicotinoyl)pyrrolidin-2-one. Due to the limited availability of direct safety data for this specific molecule, this analysis establishes a safety benchmark by evaluating the toxicological profiles of its core structural components and a closely related compound. The comparison includes 2-Methylnicotinic acid, 2-Pyrrolidinone, and N-Methyl-2-pyrrolidinone (NMP), leveraging available experimental data to forecast a potential safety profile and guide future toxicological evaluation.

Comparative Safety Profile

The following table summarizes the available safety data for compounds structurally related to this compound. This data provides a baseline for assessing the potential toxicological endpoints of the target compound.

Safety Endpoint2-Methylnicotinic acid2-PyrrolidinoneN-Methyl-2-pyrrolidinone (NMP)
Acute Oral Toxicity (LD50) No data available> 2,000 mg/kg (Rat, OECD 401)[1]3,914 mg/kg (Rat)
Skin Irritation/Corrosion Causes skin irritation[2][3]No skin irritation (Rabbit, OECD 404)[1]Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation[2][3][4]Causes serious eye irritation (Rabbit, OECD 405)[1][5]Causes serious eye irritation
Respiratory or Skin Sensitization May cause respiratory irritation[2]No data available, but sensitization noted in analogy to similar products[1]May cause respiratory irritation
Germ Cell Mutagenicity (Ames Test) No data availableNegative[1]Not mutagenic in AMES Test[6]
Reproductive Toxicity No data availableMay damage fertility or the unborn child[6]May damage the unborn child[7]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[2][3]No data availableMay cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) No data availableNo data availableMay cause damage to organs (Kidney, Liver, spleen, Blood) through prolonged or repeated exposure[7]

Experimental Protocols

Detailed methodologies for key safety and toxicity assays are crucial for the accurate evaluation of new chemical entities. The following are standard protocols for assessing cytotoxicity, mutagenicity, and acute oral toxicity.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[8]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Germ Cell Mutagenicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11][12]

Procedure:

  • Strain Selection: Utilize several strains of Salmonella typhimurium with different mutations in the histidine operon.[12]

  • Metabolic Activation (S9 Mix): Conduct the assay with and without a mammalian liver extract (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[13]

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.[10]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[10]

  • Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[14]

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to determine the acute oral toxicity of a substance by administering a series of fixed dose levels. The objective is to identify a dose that causes clear signs of toxicity but no mortality.[15]

Procedure:

  • Animal Selection: Typically, female rats are used. Animals are fasted prior to dosing.[16]

  • Dose Administration: Administer the test substance in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.[17]

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[16]

  • Dose Adjustment: The subsequent dose level (higher or lower) is determined by the presence or absence of toxicity at the preceding level.

  • Endpoint: The test is concluded when the dose causing evident toxicity or the maximum dose of 2000 mg/kg has been administered without mortality. The substance is then classified according to the Globally Harmonised System (GHS).[17]

Visualizations

Experimental Workflow and Data Relationship Diagrams

The following diagrams illustrate a typical experimental workflow for an in vitro cytotoxicity assay and the logical relationships in a tiered safety assessment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis a Cell Culture (e.g., HeLa, HepG2) c Seed Cells in 96-well Plate a->c b Test Compound Dilution Series d Add Compound and Incubate (24-72h) b->d c->d e Add MTT Reagent and Incubate (2-4h) d->e f Add Solubilizer (e.g., DMSO) e->f g Read Absorbance (570 nm) f->g h Calculate % Viability g->h i Determine IC50 h->i

Caption: Workflow for an MTT-based in vitro cytotoxicity assay.

G cluster_in_vitro In Vitro / In Silico cluster_in_vivo In Vivo a QSAR Modeling g Safety Profile Assessment a->g Predictive b Cytotoxicity Assays (e.g., MTT, LDH) d Acute Toxicity (e.g., OECD 420) b->d Inform Dosing c Genotoxicity Assays (e.g., Ames Test) e Repeated Dose Toxicity c->e Guide Further Testing d->g LD50/Classification e->g Target Organs f Reproductive Toxicity f->g Developmental Effects

Caption: Tiered approach for comprehensive safety profiling.

References

Safety Operating Guide

Proper Disposal of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(2-Methylnicotinoyl)pyrrolidin-2-one, a chemical compound utilized in advanced scientific research. Developed for researchers, scientists, and drug development professionals, this guide offers a procedural, step-by-step plan to ensure safe handling and disposal in accordance with general laboratory safety protocols.

I. Hazard Assessment and Safety Profile

Based on the analysis of structurally related compounds, this compound should be handled as a hazardous substance. The following table summarizes the known hazards associated with its primary structural components.

ComponentKnown HazardsCitation
2-Pyrrolidinone Causes serious eye irritation. Suspected of damaging fertility or the unborn child.[1]
2-Methylnicotinic Acid Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3][4]
N-Methyl-2-pyrrolidone (structurally similar) Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. May damage the unborn child.[5][6]
Nicotinoyl Compounds May emit toxic fumes of nitrogen oxides upon decomposition.[7]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.

II. Essential Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant aerosolization or dust generation is possible, a respirator may be necessary.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

Step 1: Containment

  • Ensure the waste material is in a sealed, leak-proof, and clearly labeled container.

  • The container should be compatible with the chemical properties of the compound.

  • Label the container clearly as "Hazardous Waste: this compound". Include the date of accumulation.

Step 2: Segregation

  • Store the waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Step 3: Waste Manifesting and Documentation

  • Maintain a log of all hazardous waste generated, including the quantity and date of accumulation of this compound.

  • Complete all required hazardous waste manifests as per institutional and regulatory guidelines.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.

  • Do not dispose of this compound down the drain or in regular solid waste.[8]

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance.[6] For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety officer at your institution.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Identify Waste: This compound assess_hazards Assess Hazards (Based on structural components) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe contain Contain in a Sealed, Labeled Container ppe->contain segregate Segregate in Designated Hazardous Waste Area contain->segregate document Complete Hazardous Waste Manifest segregate->document professional_disposal Arrange for Professional Waste Disposal document->professional_disposal end Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 1-(2-Methylnicotinoyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information based on available data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for 1-(2-Methylnicotinoyl)pyrrolidin-2-one was not located. Researchers, scientists, and drug development professionals should handle this compound with caution and adhere to the following guidelines as a minimum safety standard. All actions should be performed in accordance with institutional safety policies and applicable regulations.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is mandatory.

Core Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes. Standard safety glasses are not sufficient.[1]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. The specific glove material should be selected based on the chemical resistance to this compound and the duration of handling.[1]

    • Protective Clothing: A lab coat or chemical-resistant apron must be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.[1]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are not sufficient to maintain exposure below acceptable limits, or if aerosols may be generated, a NIOSH/MSHA approved respirator should be used.[3][4]

Operational and Handling Plan

A systematic approach to handling this compound is essential to maintain safety and experimental integrity.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[3] Prepare all necessary equipment and reagents to minimize the duration of handling.

  • Weighing and Aliquoting: Conduct all weighing and transferring of the compound within a chemical fume hood to prevent inhalation of any dust or vapors. Use appropriate tools to avoid generating dust.

  • In Use: Keep containers tightly closed when not in use.[1][2] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] The storage area should be secure and accessible only to authorized personnel.[2][3]

Emergency and Spill Response

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Procedures:

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is a critical step in the chemical's lifecycle to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Container Management: Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the hazardous waste through an approved waste disposal plant.[2][3][4] Adhere to all local, regional, and national regulations for chemical waste disposal.[4] Do not dispose of down the drain.

Quantitative Data Summary

The following table summarizes key quantitative data for a structurally related compound, 1-Methyl-2-pyrrolidinone, which can serve as a conservative reference.

Parameter Value (for 1-Methyl-2-pyrrolidinone) Source
Boiling Point 202 °C (396 °F)[2]
Melting Point -24 °C (-11 °F)[2]
Density 1.028 g/cm³ at 25 °C (77 °F)[2]
Log Pow (n-octanol/water) -0.46 at 25 °C (77 °F)[2]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS & Assess Risks B Don Appropriate PPE A->B C Verify Fume Hood Operation B->C D Prepare Materials C->D E Weigh/Transfer in Fume Hood D->E F Perform Experiment E->F G Close Container After Use F->G H Decontaminate Work Area G->H I Collect Waste in Labeled Container H->I J Dispose via Approved Waste Stream I->J K Spill or Exposure Occurs L Follow Emergency Procedures K->L M Seek Medical Attention L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.